Kukoamine A
Description
inhibits Crithidia fasciculata trypanothione reductase; structure given in first source
Structure
2D Structure
Properties
IUPAC Name |
3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H42N4O6/c33-23-9-5-21(19-25(23)35)7-11-27(37)31-17-3-15-29-13-1-2-14-30-16-4-18-32-28(38)12-8-22-6-10-24(34)26(36)20-22/h5-6,9-10,19-20,29-30,33-36H,1-4,7-8,11-18H2,(H,31,37)(H,32,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOLDDENZPBFBHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42N4O6 | |
| Record name | Kukoamine A | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Kukoamines | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318256 | |
| Record name | Kukoamine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75288-96-9 | |
| Record name | Kukoamine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75288-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kukoamine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401318256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Kukoamine A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YM64FBW2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kukoamine A | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030392 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Kukoamine A Biosynthetic Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kukoamine A, a significant bioactive polyamine conjugate found in plants of the Lycium genus, has garnered considerable interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the this compound (KuA) biosynthetic pathway, consolidating current knowledge for researchers and professionals in drug development. The pathway is elucidated through a combination of established biochemical principles and recent findings in Lycium species. This document details the enzymatic steps, precursor pathways, and regulatory aspects. All quantitative data are presented in structured tables, and detailed experimental protocols for key analytical and biochemical procedures are provided. Visualizations of the biosynthetic pathway and related experimental workflows are rendered using Graphviz to facilitate a clear understanding of the complex biological processes.
The this compound Biosynthetic Pathway
The biosynthesis of this compound, chemically identified as N¹, N¹⁴-bis(dihydrocaffeoyl)spermine, is a multi-step enzymatic process that converges two major metabolic pathways: the phenylpropanoid pathway and the polyamine biosynthesis pathway . The final step involves the condensation of intermediates from these two pathways, catalyzed by a specific acyltransferase.
Phenylpropanoid Pathway: Synthesis of Dihydrocaffeoyl-CoA
The initial steps of KuA biosynthesis involve the production of hydroxycinnamoyl-CoA esters from the amino acid L-phenylalanine. This is a well-established pathway in plants for the synthesis of a wide array of secondary metabolites.
The key enzymatic steps are:
-
Phenylalanine Ammonia Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.
-
4-Coumaroyl-CoA Ligase (4CL): p-coumaric acid is activated with Coenzyme A to form p-coumaroyl-CoA.[1][2]
-
Hydroxylation and Reduction: p-coumaroyl-CoA undergoes further hydroxylation to yield caffeoyl-CoA, which is then reduced to dihydrocaffeoyl-CoA. While the specific enzymes for these steps in Lycium are not fully characterized, they are essential for the formation of the dihydrocaffeoyl moiety of KuA.
Polyamine Pathway: Synthesis of Spermine
The polyamine backbone of this compound is spermine. Its synthesis begins with either arginine or ornithine.
The enzymatic reactions are as follows:
-
Arginine/Ornithine Decarboxylase (ADC/ODC): Putrescine is synthesized either from arginine via agmatine or directly from ornithine.
-
Spermidine Synthase (SPDS): Putrescine is converted to spermidine.
-
Spermine Synthase (SPMS) / Thermospermine Synthase (TSPMS): Spermidine is subsequently converted to spermine. Notably, overexpression of thermospermine synthase (TSPMS) in Lycium chinense hairy roots has been shown to increase the production of both this compound and B, suggesting its crucial role as an upstream biosynthetic gene.[3][4]
Final Condensation Step
The final step in the biosynthesis of this compound is the conjugation of two dihydrocaffeoyl-CoA molecules with one molecule of spermine.
-
Spermine Dihydrocaffeoyl-CoA Transferase (SpmHT): This reaction is catalyzed by a hydroxycinnamoyl-CoA transferase. While the specific enzyme in Lycium has not been isolated and characterized, it is hypothesized to be a spermine-specific transferase that facilitates the formation of the amide bonds.
Quantitative Data
Specific kinetic data for the enzymes in the this compound biosynthetic pathway from Lycium species are largely unavailable in the current literature. However, data from related species and general enzyme activities in Lycium provide valuable context.
Table 1: Enzyme Activity Data in Lycium Species
| Enzyme | Species | Tissue | Observation | Citation |
| Phenylalanine Ammonia-lyase (PAL) | Lycium barbarum | Leaves | Activity increased with certain treatments, indicating its role in stress response and secondary metabolism. | [5][6] |
| Cinnamic acid-4-hydroxylase (C4H) | Lycium barbarum | Leaves | Activity increased by 31.47% in mycorrhizal-inoculated diseased plants compared to non-inoculated ones. | [5] |
| 4-Coumaric acid-CoA ligase (4CL) | Lycium barbarum | Leaves | Activity increased by 13.61% in mycorrhizal-inoculated diseased plants compared to non-inoculated ones. | [5] |
Table 2: this compound and B Content in Lycium Cortex
| Analyte | Mean Content (mg/g) | Proposed Content Limit (mg/g) | Citation |
| This compound | Not specified | 1.45 | [7] |
| Kukoamine B | Not specified | 4.72 | [7] |
Table 3: HPLC Method Validation for Kukoamine Quantification
| Parameter | This compound | Kukoamine B | Citation |
| Linearity (r²) | 0.9999 | 0.9999 | [7] |
| Precision (RSD %) | 1.29 | 0.57 | [7] |
| Repeatability (RSD %) | 1.81 | 0.92 | [7] |
| Recovery (%) | 90.03 - 102.30 | 98.49 - 101.67 | [7] |
| MDL (μg/mL) | 1.76 | 1.86 | [8][9] |
| LOQ (μg/mL) | 8.78 | 9.29 | [8][9] |
Experimental Protocols
Quantification of this compound in Lycium Hairy Roots by HPLC
This protocol is adapted from established methods for the quantification of kukoamines in Lycium cortex.[7][9]
1. Sample Preparation:
- Harvest and lyophilize hairy root samples.
- Grind the dried tissue into a fine powder.
- Accurately weigh approximately 0.5 g of the powdered sample.
- Add 20 mL of 50% methanol containing 0.5% acetic acid (v/v) as the extraction solvent.
- Sonicate the mixture for 30 minutes.
- Centrifuge at 3000 x g for 10 minutes.
- Collect the supernatant. Repeat the extraction process on the pellet with another 20 mL of extraction solvent.
- Combine the supernatants and dilute to a final volume of 50 mL with the extraction solvent.
- Filter the final extract through a 0.45 µm syringe filter before HPLC analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
- Mobile Phase B: Acetonitrile.
- Gradient: A typical gradient could be: 0-15 min, 12-16% B; 15-35 min, 16-22% B.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40 °C.
- Detection: UV detector at 280 nm.
- Injection Volume: 10-20 µL.
3. Quantification:
- Prepare a series of standard solutions of purified this compound of known concentrations.
- Generate a calibration curve by plotting the peak area against the concentration of the standards.
- Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
General Protocol for Cloning, Expression, and Purification of a Biosynthetic Enzyme (e.g., Thermospermine Synthase) from Lycium
This is a generalized protocol based on standard molecular biology techniques.
1. Gene Cloning:
- RNA Extraction and cDNA Synthesis: Extract total RNA from Lycium tissues (e.g., roots) known to express the target gene. Synthesize first-strand cDNA using a reverse transcriptase.
- PCR Amplification: Design primers based on the known or predicted sequence of the target gene (e.g., LcTSPMS). Perform PCR to amplify the full-length coding sequence from the cDNA.
- Vector Ligation: Clone the amplified PCR product into a suitable expression vector (e.g., pET vector for E. coli expression) containing an affinity tag (e.g., 6x-His tag) for purification.
- Transformation: Transform the ligation product into competent E. coli cells (e.g., DH5α for plasmid propagation) and select for positive clones. Verify the insert sequence by DNA sequencing.
2. Heterologous Expression:
- Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a starter culture overnight in LB medium containing the appropriate antibiotic.
- Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.
- Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance soluble protein production.
3. Protein Purification:
- Harvest the bacterial cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer containing a lysis agent (e.g., lysozyme) and protease inhibitors.
- Lyse the cells by sonication or French press.
- Clarify the lysate by centrifugation to remove cell debris.
- Apply the soluble fraction to an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins).
- Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
- Elute the target protein with an elution buffer containing a high concentration of imidazole.
- Analyze the purified protein by SDS-PAGE to assess its purity and size.
- Dialyze the purified protein against a storage buffer and store at -80°C.
General Enzyme Activity Assay Protocol
This protocol provides a general framework for determining the kinetic parameters of a biosynthetic enzyme. Specific substrates, co-factors, and detection methods will vary depending on the enzyme.
1. Reaction Mixture:
- Prepare a reaction buffer with the optimal pH and ionic strength for the enzyme.
- The reaction mixture should contain the purified enzyme, the substrate(s) at varying concentrations, and any necessary co-factors (e.g., ATP, Mg²⁺, CoA).
2. Kinetic Assay:
- Initiate the reaction by adding the enzyme or one of the substrates.
- Incubate the reaction at a constant temperature.
- Monitor the reaction progress over time by measuring the formation of the product or the consumption of the substrate. This can be done using various methods such as spectrophotometry (monitoring changes in absorbance), HPLC, or LC-MS.[10][11]
- Determine the initial reaction velocity (V₀) from the linear portion of the progress curve.
3. Data Analysis:
- Plot the initial velocities against the substrate concentrations.
- Fit the data to the Michaelis-Menten equation to determine the kinetic parameters: Michaelis constant (Km) and maximum velocity (Vmax).
- Calculate the catalytic efficiency (kcat/Km) if the enzyme concentration is known.
Visualizations
Caption: The biosynthetic pathway of this compound.
Caption: General experimental workflow for enzyme characterization.
Caption: Workflow for HPLC quantification of this compound.
References
- 1. Anthocyanins: Factors Affecting Their Stability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Arbuscular mycorrhizal fungi improve the disease resistance of Lycium barbarum to root rot by activating phenylpropane metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Kukoamine A chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine A is a naturally occurring spermine alkaloid found in the root bark of Lycium chinense, a plant used in traditional Chinese medicine.[1][2] It is a symmetrical molecule consisting of a spermine backbone with two dihydrocaffeoyl moieties attached to the terminal nitrogen atoms.[3] this compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and antihypertensive activities.[1][2][4] This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of this compound, along with relevant experimental protocols and pathway diagrams to support further research and drug development efforts.
Chemical Structure and Properties
This compound is chemically known as 3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide.[5] Its chemical structure and identifying information are summarized in the tables below.
Table 1: Chemical Identification of this compound
| Identifier | Value | Citation |
| IUPAC Name | 3-(3,4-dihydroxyphenyl)-N-[3-[4-[3-[3-(3,4-dihydroxyphenyl)propanoylamino]propylamino]butylamino]propyl]propanamide | [5] |
| Molecular Formula | C₂₈H₄₂N₄O₆ | [5] |
| CAS Number | 75288-96-9 | [5] |
| Canonical SMILES | C1=CC(=C(C=C1CCC(=O)NCCCNCCCCNCCCNC(=O)CCC2=CC(=C(C=C2)O)O)O)O | [5] |
| InChI Key | IOLDDENZPBFBHV-UHFFFAOYSA-N | [5] |
| Synonyms | N(1),N(12)-bis(dihydrocaffeoyl)spermine, this compound | [5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 530.66 g/mol | [5] |
| Melting Point | Data not available | |
| Boiling Point | Predicted: 822.3 ± 65.0 °C | |
| pKa | Predicted: 9.3 (most basic) | [6] |
| Solubility | DMSO: 30 mg/mL, Ethanol: 30 mg/mL, DMF: 30 mg/mL, PBS (pH 7.2): 10 mg/mL | [4] |
Biological and Pharmacological Properties
This compound exhibits a range of biological activities, making it a promising candidate for therapeutic development. Its primary mechanisms of action are linked to its antioxidant and enzyme inhibitory properties.
Table 3: Summary of this compound Biological Activity
| Activity | Assay | Result (IC₅₀/Kᵢ) | Citation |
| Antioxidant | PTIO•-scavenging (pH 7.4) | > 188.4 µM | [3][7] |
| Cu²⁺-reducing | > 188.4 µM | [3][7] | |
| DPPH•-scavenging | > 188.4 µM | [3][7] | |
| •O₂⁻-scavenging | > 188.4 µM | [3][7] | |
| •OH-scavenging | > 188.4 µM | [3][7] | |
| Enzyme Inhibition | Trypanothione Reductase | Kᵢ = 1.8 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Extraction of this compound from Lycium chinense
This protocol describes a general method for the extraction of this compound from the root bark of Lycium chinense.
Materials:
-
Dried root bark of Lycium chinense
-
50% (v/v) Methanol in water
-
0.5% (v/v) Acetic acid in water
-
Ultrasonic bath
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Grind the dried root bark of Lycium chinense to a fine powder.
-
To the powder, add a 50% methanol solution containing 0.5% acetic acid. The acidic solution aids in the release of alkaloids.
-
Sonicate the mixture for a designated period to facilitate extraction.
-
Perform the extraction step twice to ensure complete extraction of kukoamines.
-
Centrifuge the mixture to separate the supernatant from the solid plant material.
-
Collect the supernatant and concentrate it using a rotary evaporator to obtain the crude extract containing this compound. Further purification can be achieved using chromatographic techniques.
Total Synthesis of Kukoamine B (A Positional Isomer of this compound)
Anti-Inflammatory Activity Assessment: Carrageenan-Induced Paw Edema
This in vivo assay is commonly used to evaluate the anti-inflammatory effects of compounds.[10][11][12][13]
Materials:
-
Male Wistar rats or Swiss albino mice
-
1% (w/v) Carrageenan solution in saline
-
This compound solution
-
Plethysmometer or calipers
Procedure:
-
Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment.
-
Administer this compound (or vehicle control) to the animals, typically via oral or intraperitoneal injection, 30-60 minutes before inducing inflammation.
-
Induce paw edema by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.[11]
-
Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle control group.
Enzyme Inhibition Assay: Trypanothione Reductase
This assay determines the inhibitory activity of this compound against trypanothione reductase, a key enzyme in the redox metabolism of trypanosomatid parasites.
Materials:
-
Recombinant trypanothione reductase (TR)
-
Trypanothione disulfide (TS₂)
-
NADPH
-
Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)
-
This compound solution in DMSO
-
Microplate reader
Procedure:
-
In a 384-well plate, pre-incubate the assay components: TR enzyme, assay buffer, and this compound (or DMSO control) for 30 minutes.[14]
-
Initiate the reaction by adding TS₂. The final reaction mixture typically contains TR, NADPH, TS₂, and the inhibitor in the assay buffer.[14]
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, using a microplate reader.
-
Calculate the initial reaction rates and determine the inhibitory activity of this compound, including the inhibition constant (Kᵢ).
Cellular Signaling Pathway Analysis: Western Blot for PI3K/Akt Pathway
This protocol outlines the general steps for analyzing the effect of this compound on the PI3K/Akt signaling pathway using Western blotting.[1][15][16][17][18]
Materials:
-
Cell line of interest (e.g., neuronal cells)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and phospho-PI3K
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells using a suitable lysis buffer to extract total proteins.
-
Determine the protein concentration of each lysate using a protein assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (total and phosphorylated forms of PI3K and Akt) overnight at 4°C.
-
Wash the membrane and then incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the effect of this compound on the phosphorylation status of PI3K and Akt.
Cytokine Production Measurement: ELISA for TNF-α and IL-6
This protocol describes the general procedure for measuring the levels of pro-inflammatory cytokines, TNF-α and IL-6, in cell culture supernatants or serum samples using an Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21][22][23]
Materials:
-
ELISA kits for TNF-α and IL-6
-
Cell culture supernatants or serum samples from this compound-treated and control groups
-
Wash buffer
-
Substrate solution
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add the capture antibody to the wells of a 96-well microplate and incubate.
-
Wash the wells and block non-specific binding sites.
-
Add the standards and samples to the wells and incubate.
-
Wash the wells and add the detection antibody.
-
Incubate, then wash the wells again.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the wells and add the substrate solution. A color change will occur.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the known mechanisms.
Neuroprotective Effect via PI3K/Akt Pathway
This compound has been shown to protect neurons from damage by activating the PI3K/Akt signaling pathway, which in turn inhibits apoptosis.
Caption: this compound activates the PI3K/Akt pathway, leading to the upregulation of the anti-apoptotic protein Bcl-2 and downregulation of the pro-apoptotic protein Bax, thereby inhibiting apoptosis.
Anti-Inflammatory Effect via NF-κB Pathway
This compound can attenuate the inflammatory response by inhibiting the activation of the NF-κB signaling pathway, which reduces the production of pro-inflammatory cytokines.
Caption: this compound inhibits the activation of NF-κB, leading to a decrease in the production of pro-inflammatory cytokines like TNF-α and IL-6, thus reducing inflammation.
Conclusion
This compound is a promising natural product with a well-defined chemical structure and a variety of significant biological activities. Its neuroprotective, anti-inflammatory, and antioxidant properties, mediated through the modulation of key signaling pathways, make it a strong candidate for further investigation in the context of drug discovery and development. This technical guide provides a solid foundation of its chemical and pharmacological characteristics, along with essential experimental protocols, to aid researchers in their future studies of this intriguing molecule. Further research is warranted to fully elucidate its therapeutic potential and to develop it into a clinically viable agent.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C28H42N4O6 | CID 5318865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. peerj.com [peerj.com]
- 7. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. inotiv.com [inotiv.com]
- 11. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. phytopharmajournal.com [phytopharmajournal.com]
- 14. youtube.com [youtube.com]
- 15. pubcompare.ai [pubcompare.ai]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 19. 4.7. Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 [bio-protocol.org]
- 20. Quantification of Serum IL-6 and TNF-α by ELISA Assays [bio-protocol.org]
- 21. fn-test.com [fn-test.com]
- 22. resources.rndsystems.com [resources.rndsystems.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
Kukoamine A: A Comprehensive Technical Guide
Introduction
Kukoamine A is a naturally occurring spermine alkaloid first identified in the root bark of Lycium chinense, a plant used in traditional Chinese medicine.[1] Chemically, it is N1,N12-bis(dihydrocaffeoyl)spermine. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including neuroprotective, anti-inflammatory, anticancer, and antihypertensive properties. This technical guide provides an in-depth overview of the discovery, history, biological activities, and experimental methodologies related to this compound, intended for researchers, scientists, and professionals in drug development.
Discovery and History
This compound was first isolated in 1980 by Funayama and colleagues from the root barks of Lycium chinense, known in traditional medicine as "jikoppi".[2] The initial interest in this compound stemmed from the hypotensive effects observed with crude extracts of the plant. Subsequent research led to the isolation and structure elucidation of this compound as the active principle responsible for this activity.[2] Since its discovery, this compound has been identified in other solanaceous plants, including potatoes and tomatoes.[3] Its unique structure, a spermine backbone conjugated with two dihydrocaffeic acid moieties, has made it a subject of interest for chemical synthesis and biological evaluation.[4]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C28H42N4O6 | [5] |
| Molar Mass | 530.66 g/mol | [5] |
| IUPAC Name | 3-(3,4-dihydroxyphenyl)-N-[3-[[4-[[3-[[3-(3,4-dihydroxyphenyl)propanoyl]amino]propyl]amino]butyl]amino]propyl]propanamide | [5] |
| CAS Number | 75288-96-9 | [5] |
Biological Activities and Mechanisms of Action
This compound exhibits a wide range of biological activities, which are summarized below.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models. It has been shown to protect against neuronal damage induced by oxidative stress, excitotoxicity, and radiation.[6]
-
Anti-apoptotic Effects: this compound inhibits apoptosis in neuronal cells by modulating the expression of key apoptosis-related proteins. It has been observed to decrease the ratio of Bax/Bcl-2 and inhibit the activation of caspase-3 and caspase-9.[6]
-
Antioxidant Activity: The dihydrocaffeoyl moieties of this compound contribute to its potent antioxidant effects. It can scavenge free radicals and reduce oxidative stress in neuronal tissues.[6][7]
-
Modulation of Signaling Pathways: this compound exerts its neuroprotective effects by modulating signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[8][9]
Anti-inflammatory Activity
This compound possesses potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.
-
Inhibition of Pro-inflammatory Cytokines: It has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[10]
-
Downregulation of Inflammatory Enzymes: this compound can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[11]
-
Modulation of NF-κB and AP-1 Signaling: The anti-inflammatory effects of this compound are mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) signaling pathways.[1]
Anticancer Activity
This compound has shown promise as an anticancer agent, particularly against glioblastoma.
-
Inhibition of Cell Proliferation and Colony Formation: It has been demonstrated to inhibit the growth and proliferation of glioblastoma cells in a dose-dependent manner.[1]
-
Induction of Apoptosis: this compound induces apoptosis in cancer cells, contributing to its antitumor effect.[1]
-
Inhibition of Cell Migration and Invasion: It can also suppress the migration and invasion of glioblastoma cells, suggesting its potential in preventing metastasis.[1]
Other Biological Activities
-
Inhibition of Trypanothione Reductase: this compound is a potent and selective inhibitor of trypanothione reductase, an essential enzyme for the survival of certain parasites, making it a potential lead compound for the development of antiparasitic drugs.[12][13][14]
-
μ-Opioid Receptor Agonism: Recent studies have identified this compound as a full agonist of the μ-opioid receptor, suggesting its potential role in pain modulation.[15]
-
Antihypertensive Effects: The initial discovery of this compound was linked to its hypotensive properties.[16]
Quantitative Data
The following table summarizes the key quantitative data for the biological activities of this compound.
| Activity | Assay | Cell Line/Model | IC50/EC50/Ki | Reference |
| Anticancer | Colony Formation | U251 and WJ1 glioblastoma cells | 5-20 µg/ml | [1] |
| Neuroprotection | Cell Viability | SH-SY5Y cells (MPP+-induced injury) | 20 and 40 µM | [1] |
| Anti-inflammatory | Nitric Oxide Production | LPS-stimulated RAW 264.7 macrophages | - | [10] |
| Antioxidant | PTIO•-scavenging (pH 7.4) | - | >188.4 µM | [17] |
| Cu2+-reducing | - | 134.5 ± 5.6 µM | [17] | |
| DPPH•-scavenging | - | 118.7 ± 4.9 µM | [17] | |
| •O₂−-scavenging | - | 158.3 ± 7.2 µM | [17] | |
| •OH-scavenging | - | 169.1 ± 8.1 µM | [17] | |
| Enzyme Inhibition | Trypanothione Reductase | Crithidia fasciculata | Ki = 1.8 µM | [1][12][13] |
| Human Glutathione Reductase | - | Ki > 10 mM | [1] | |
| Receptor Binding | µ-Opioid Receptor | Functional Assay | EC50 = 5.6 µM | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Isolation and Purification of this compound from Lycium chinense
Original Method (Funayama et al., 1980): The following is a generalized protocol based on subsequent interpretations of the original discovery, as the full detailed methodology from the 1980 paper is not widely available.
-
Extraction: The root barks of Lycium chinense are powdered and extracted with methanol.
-
Solvent Partitioning: The methanol extract is concentrated and partitioned between different solvents (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on polarity.
-
Column Chromatography: The aqueous fraction is subjected to column chromatography on a polyamide resin.
-
Elution: The column is eluted with a gradient of water and methanol.
-
Further Purification: Fractions containing this compound are further purified using high-performance liquid chromatography (HPLC).[18][19][20]
Optimized Extraction Protocol: [18][19]
-
Sample Preparation: Pulverize dried Lycium chinense root bark to a fine powder (200-mesh).
-
Extraction Solvent: Prepare a 50% aqueous methanol solution containing 0.5% (v/v) acetic acid.
-
Ultrasonic Extraction: Add 20 mL of the extraction solvent to 0.5 g of the herbal powder. Sonicate the mixture for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 2880 x g for 10 minutes.
-
Supernatant Collection: Collect the supernatant.
-
Re-extraction: Re-extract the pellet with another 20 mL of the extraction solvent for 30 minutes.
-
Pooling and Analysis: Combine the supernatants for subsequent analysis by HPLC.
Anticancer Activity Assessment: MTT Assay
Cell Lines: Human glioblastoma cell lines (e.g., U251, WJ1).
Procedure: [6]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µg/mL) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control.
Neuroprotective Effect Assessment: Western Blot Analysis
Model: 6-OHDA-induced neurotoxicity in PC12 cells.[6]
Procedure: [6]
-
Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Anti-inflammatory Effect Assessment: ELISA for Cytokines
Model: LPS-stimulated RAW 264.7 macrophages.[10]
Procedure: [8]
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with this compound for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentrations in the samples.
Signaling Pathways and Experimental Workflows
This compound in Neuroprotection (PI3K/Akt Pathway)
This compound in Anti-inflammation (NF-κB and AP-1 Pathways)
Experimental Workflow for Anticancer Drug Screening
Conclusion
This compound is a multifaceted natural product with a rich history and a promising future in drug discovery. Its diverse biological activities, including neuroprotective, anti-inflammatory, and anticancer effects, are well-documented and supported by a growing body of scientific literature. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this remarkable compound. Future research should continue to elucidate the intricate molecular mechanisms of this compound and explore its efficacy and safety in preclinical and clinical settings.
References
- 1. caymanchem.com [caymanchem.com]
- 2. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 3. Kukoamines - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C28H42N4O6 | CID 5318865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the P13K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound and other hydrophobic acylpolyamines: potent and selective inhibitors of Crithidia fasciculata trypanothione reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. theadl.com [theadl.com]
- 15. Identification and quantification of this compound and kukoamine B as novel μ-opioid receptor agonists in potato and other solanaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Influence of oral administration of this compound on blood pressure in a rat hypertension model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 20. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Kukoamine A Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine A is a naturally occurring spermine alkaloid found in plants of the Solanaceae family, most notably in the root bark of Lycium chinense (Cortex Lycii Radicis)[1][2]. It, along with its isomer Kukoamine B, is recognized as a principal active component of this traditional medicinal herb[1][3]. This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and antihypertensive effects[3][4][5]. Research has indicated its potential in mitigating conditions such as myocardial ischemia-reperfusion injury, neurodegenerative diseases, and diabetes[6][7][8][9]. These therapeutic potentials underscore the importance of robust and efficient protocols for its extraction and purification for further research and drug development.
This document provides detailed methodologies for the extraction of this compound from its natural source and its subsequent purification, primarily through High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Extraction of this compound from Lycium chinense Cortex
This protocol details an optimized method for extracting this compound using an acidic solvent solution coupled with ultrasonication, which has been shown to enhance the release of the alkaloid and prevent its degradation[10][11][12].
Materials and Equipment:
-
Dried root bark of Lycium chinense (Lycii Cortex)
-
Grinder or pulverizer with a 200-mesh sieve
-
Extraction Solvent: 50% Methanol (aq) containing 0.5% (v/v) Acetic Acid
-
Ultrasonic bath (e.g., 100 W)
-
Centrifuge
-
50 mL volumetric flasks
-
Analytical balance
Methodology:
-
Sample Preparation:
-
Solvent Extraction:
-
Accurately weigh 0.5 g of the herbal powder and place it into a suitable container[10][12].
-
Add 20 mL of the extraction solvent (50% methanol with 0.5% acetic acid) to the powder[10][12]. The acidic condition is crucial as it facilitates the release of kukoamines and protects the phenolic hydroxyl groups from oxidation, thereby enhancing stability[11].
-
Place the mixture in an ultrasonic bath and sonicate for 30 minutes[10][12].
-
-
Separation and Collection:
-
Re-extraction:
-
To ensure maximum yield, add another 20 mL of the extraction solvent to the remaining pellet[10][12].
-
Repeat the sonication and centrifugation steps (Steps 2.3 and 3.1).
-
Combine the supernatant from this second extraction with the supernatant collected in the 50 mL volumetric flask. Studies have shown that two extraction rounds are sufficient to almost completely extract the kukoamines[10][12].
-
-
Final Preparation:
-
Bring the final volume in the volumetric flask up to 50 mL with the extraction solvent.
-
The resulting solution is the crude extract containing this compound, which can be stored or proceed directly to purification.
-
Protocol 2: Purification of this compound by Preparative HPLC
This protocol describes the purification of this compound from the crude extract using a preparative High-Performance Liquid Chromatography (HPLC) system. An alternative method involves solid-phase extraction using polyamide as an adsorbent, which can also yield highly purified kukoamines[13].
Materials and Equipment:
-
Crude this compound extract
-
Preparative HPLC system with a UV detector
-
Hydrophilic ligand-coated C18 semi-preparative column (e.g., YMC Pack ODS-A, 10 mm x 250 mm, 5 µm)[10][13]. A hydrophilic surface is preferred for retaining the highly water-soluble this compound[12].
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Syringe filters (0.22 or 0.45 µm)
Methodology:
-
Sample Preparation:
-
Filter the crude extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column[14].
-
-
HPLC System Setup:
-
Equilibrate the C18 semi-preparative column with the initial mobile phase conditions.
-
Set the detection wavelength of the UV detector to 280 nm[13].
-
-
Chromatographic Separation:
-
Inject the filtered crude extract onto the column.
-
Elute the sample using a gradient of Mobile Phase A (0.1% TFA) and Mobile Phase B (Acetonitrile)[10]. The optimal gradient will need to be developed based on the specific system, but a linear gradient from a low to high percentage of acetonitrile is typical for separating compounds of varying polarity.
-
Set the flow rate appropriately for the semi-preparative column, for example, 4.0 mL/min[13].
-
-
Fraction Collection:
-
Monitor the chromatogram in real-time.
-
Collect the fraction corresponding to the peak of this compound as it elutes from the column. The retention time will need to be determined using a this compound standard if available.
-
-
Post-Purification Processing:
-
Analyze the collected fraction for purity using analytical HPLC.
-
Combine pure fractions and remove the solvent, typically through lyophilization or rotary evaporation, to obtain the purified this compound solid.
-
Data Presentation
The following tables summarize quantitative data related to the analysis and quality control of this compound.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Value | Reference |
|---|---|---|
| Linearity (r²) | 0.9999 | [10][12] |
| Method Detection Limit (MDL) | 1.76 µg/mL | [10][12] |
| Limit of Quantification (LOQ) | 8.78 µg/mL | [10][12] |
| Reproducibility (RSD %) | < 2% | [10][12] |
| Recovery (RSD %) | < 2% |[10][12] |
Table 2: Kukoamine Content in Plant Material
| Plant Source | Compound | Content (per gram dry weight) | Reference |
|---|---|---|---|
| Potato Tuber (variety dependent) | This compound | Up to 16 µg | [15] |
| Potato Tuber (variety dependent) | Kukoamine B | Up to 157 µg | [15] |
| Lycii Cortex | Kukoamine B | Approx. 2% of herbal dry mass |[9] |
Visualizations
This compound Extraction and Purification Workflow
Caption: Workflow for this compound extraction and HPLC purification.
This compound Signaling Pathway Involvement
Caption: this compound activates the protective Akt/GSK-3β pathway.[4][6][7][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Kukoamines - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound activates Akt/GSK-3β signaling pathway to inhibit oxidative stress and relieve myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound activates Akt/GSK-3β signaling pathway to inhibit oxidative stress and relieve myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory activities of kukoamines A and B from Lycii Cortex on amyloid aggregation related to Alzheimer's disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Metabolomics Approach to Investigate Kukoamine B—A Potent Natural Product With Anti-diabetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 13. US20150065752A1 - Process for isolating kukoamine - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Identification and quantification of this compound and kukoamine B as novel μ-opioid receptor agonists in potato and other solanaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Application Notes and Protocols for the Analytical Detection of Kukoamine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine A is a naturally occurring spermine alkaloid found predominantly in the root bark of Lycium chinense, a plant used in traditional medicine. It has garnered significant interest in the scientific community due to its various potential pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As research into the therapeutic potential of this compound progresses, robust and reliable analytical methods for its detection and quantification are crucial for quality control of raw materials, pharmacokinetic studies, and drug development.
These application notes provide detailed protocols and comparative data for the analytical detection of this compound using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and an overview of the application of UV-Vis Spectrophotometry.
I. High-Performance Liquid Chromatography (HPLC) for this compound Quantification
HPLC is a widely used technique for the separation, identification, and quantification of chemical compounds. A validated HPLC method provides a reliable and accurate approach for the quantification of this compound in plant materials.[1]
Quantitative Data Summary
The following table summarizes the key validation parameters for a reported HPLC method for the quantification of this compound.[1]
| Parameter | Value |
| Limit of Detection (LOD) | 1.76 µg/mL |
| Limit of Quantification (LOQ) | 8.78 µg/mL |
| Linearity (r²) | 0.9999 |
| Precision (RSD %) | < 2% |
| Reproducibility (RSD %) | < 2% |
| Recovery (RSD %) | < 2% |
Experimental Protocol: HPLC Analysis of this compound
This protocol is based on a validated method for the quality control of Lycium chinense cortex.[1]
1. Sample Preparation: Extraction from Lycium chinense Cortex
-
Accurately weigh 0.5 g of powdered herbal material.
-
Add 20 mL of extraction solvent (50% methanol aqueous solution containing 0.5% acetic acid (v/v)).
-
Sonicate the mixture in an ultrasonic bath (e.g., 100 W) for 30 minutes.
-
Centrifuge the mixture at 2880 × g for 10 minutes.
-
Transfer the supernatant to a 50 mL volumetric flask.
-
Re-extract the pellet with an additional 20 mL of the extraction solvent for 30 minutes under sonication.
-
Centrifuge again and combine the supernatant with the previous extract in the 50 mL volumetric flask.
-
Bring the final volume to 50 mL with the extraction solvent.
-
Filter the extract through a 0.45 µm syringe filter before HPLC injection.
2. Chromatographic Conditions
-
Column: Zorbax C18 SB-AQ column (250 mm × 4.6 mm i.d., 5 µm).[2]
-
Mobile Phase:
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection Wavelength: 280 nm.[1]
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
II. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound Detection
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it suitable for the analysis of this compound in complex biological matrices and for identifying its metabolites.
Methodology Overview
While a fully validated method with comprehensive quantitative data for this compound is not as readily available as for HPLC, existing literature on this compound and its isomer, Kukoamine B, provides a strong basis for method development.[3][4]
1. Sample Preparation
For biological samples such as plasma or urine, solid-phase extraction (SPE) is a common and effective method for sample clean-up and concentration.[4]
2. LC-MS/MS Conditions (Typical)
-
Column: A reverse-phase column such as a Waters Acquity HSS T3 (2.1 × 50 mm, 1.8 µm) is often used.[4]
-
Mobile Phase:
-
A: Formic acid in water (e.g., 0.1%).
-
B: Formic acid in methanol or acetonitrile (e.g., 0.1%).
-
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.
-
Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, which involves monitoring a specific precursor ion to product ion transition for this compound.
Experimental Workflow: LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of this compound.
III. UV-Vis Spectrophotometry for this compound
UV-Vis spectrophotometry is a simple and cost-effective technique. However, for this compound, its application is currently more qualitative than quantitative, particularly in complex mixtures, due to potential interference from other UV-absorbing compounds.
Application
The primary reported use of UV-Vis spectrophotometry for this compound is in assessing its antioxidant activity, specifically its ability to chelate ferrous ions (Fe²⁺).[1][5] The formation of a complex between this compound and Fe²⁺ can be monitored by changes in the UV-Vis absorption spectrum.
Principle
The dihydrocaffeoyl moieties in the this compound structure are responsible for its UV absorbance. The UV spectrum of this compound and related compounds typically shows an absorbance maximum around 280 nm, which is characteristic of o-dihydroxyphenols.
A quantitative method for total alkaloids using a reaction with bromocresol green has been reported, which could potentially be adapted for this compound after appropriate validation. This method involves the formation of a yellow complex that can be extracted and measured spectrophotometrically.
IV. This compound Signaling Pathways
This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. Understanding these pathways is crucial for drug development and mechanistic studies.
Akt/GSK-3β Signaling Pathway
This compound has been demonstrated to activate the Akt/GSK-3β signaling pathway, which is involved in inhibiting oxidative stress and protecting against myocardial ischemia-reperfusion injury.[6][7]
Caption: this compound activates the Akt/GSK-3β pathway.
PI3K/Akt Signaling Pathway
This compound can also activate the PI3K/Akt pathway to attenuate inflammation, apoptosis, and extracellular matrix degradation in nucleus pulposus cells.[8]
Caption: this compound activates the PI3K/Akt pathway.
References
- 1. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Spectrophotometric determination of total alkaloids in some Iranian medicinal plants | Semantic Scholar [semanticscholar.org]
- 3. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric determination of spermine and related compounds using o-hydroxyhydroquinonephthalein and manganese(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectrophotometric studies of Spermine isolated from the Nutmeg of Myristica fragrans. | [Journal of Chemical Society of Pakistan • 2004] | PSA • ID 24126 [psa.pastic.gov.pk]
Application Notes and Protocols: Kukoamine A Synthesis and Derivatization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of Kukoamine A, a naturally occurring spermine derivative with significant therapeutic potential. The protocols detailed below are intended to serve as a guide for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
This compound is a spermine alkaloid first isolated from the root bark of Lycium chinense. It is characterized by a spermine backbone N¹,N¹²-diacylated with dihydrocaffeic acid moieties. This compound has garnered considerable interest due to its diverse biological activities, including antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE), and neuroprotective properties.[1] This document outlines a highly efficient synthetic route to this compound and its analogs, details methods for its derivatization to explore structure-activity relationships (SAR), and describes its mechanism of action in key signaling pathways.
Synthesis of this compound
The total synthesis of this compound can be efficiently achieved through the selective acylation of the primary amino groups of spermine. The following protocol is adapted from a highly efficient method utilizing isolable succinimidyl cinnamates.
Synthetic Scheme Overview
The synthesis involves a three-stage process:
-
Preparation of Activated Dihydrocaffeic Acid: Dihydrocaffeic acid is activated with N-hydroxysuccinimide to form a stable succinimidyl ester.
-
Selective Acylation of Spermine: The activated dihydrocaffeic acid selectively acylates the primary amines of spermine.
-
Deprotection: Removal of protecting groups from the catechol hydroxyls yields this compound.
Experimental Workflow for this compound Synthesis
References
Application Notes and Protocols for Kukoamine A in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Kukoamine A (KuA), a bioactive spermine alkaloid derived from the root bark of Lycium chinense, in cell culture experiments. KuA has demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, anti-apoptotic, and neuroprotective activities.[1][2] This document outlines its mechanisms of action, summarizes key quantitative data, and provides detailed protocols for its application in cell-based assays.
Mechanism of Action
This compound exerts its biological effects through the modulation of several key signaling pathways. In various cell types, KuA has been shown to:
-
Activate the PI3K/Akt Signaling Pathway: This activation is crucial for its protective effects against apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells.[1][3][4]
-
Activate the Akt/GSK-3β Signaling Pathway: This pathway is involved in the inhibition of oxidative stress and relief of myocardial ischemia-reperfusion injury.[5][6]
-
Inhibit Inflammatory Mediators: KuA significantly inhibits the production of reactive oxygen species (ROS), nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-treated macrophage cells.[7]
-
Induce Autophagy and Inhibit Apoptosis: In models of Parkinson's disease, KuA has been shown to induce autophagy and increase cell viability in SH-SY5Y cells.[8] It also attenuates H2O2-induced apoptosis by inhibiting oxidative stress.[1]
-
Inhibit Chondrocyte Inflammation and Ferroptosis: In the context of osteoarthritis, KuA has been found to inhibit chondrocyte inflammation and ferroptosis through the SIRT1/GPX4 signaling pathway.[9]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound in various cell culture experiments.
Table 1: Effective Concentrations of this compound in Different Cell Lines and Models
| Cell Line/Model | Treatment | Effective Concentration Range | Observed Effect | Reference |
| Human Nucleus Pulposus Cells (NPCs) | Lipopolysaccharide (LPS) | 10, 20, 40 µM | Attenuation of apoptosis, ECM degradation, and inflammation | [1][2] |
| RAW 264.7 Macrophage Cells | Lipopolysaccharide (LPS) | 10, 20, 40 µM | Inhibition of inflammatory mediator production | [7] |
| Fenton-damaged Bone Marrow-derived Mesenchymal Stem Cells (bmMSCs) | Fenton Reagent (Oxidative Stress) | 56.5–188.4 μM | Increased cell viability | [10][11] |
| U251 and WJ1 Glioblastoma Cells | - | 5-20 µg/ml | Inhibition of colony formation | [8] |
| SH-SY5Y Cells | MPP+ (Neurotoxin) | 20, 40 µM | Induction of autophagy and increased cell viability | [8] |
| Mouse Chondrocytes | Interleukin-1β (IL-1β) | Not specified | Inhibition of inflammatory and ferroptotic markers | [9] |
Table 2: IC50 Values of this compound in Antioxidant Assays
| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |
| PTIO•-scavenging (pH 7.4) | >100 | >188.4 | [11][12] |
| Cu2+-reducing | 88.4 ± 3.1 | 166.6 ± 5.8 | [11][12] |
| DPPH•-scavenging | 47.9 ± 0.6 | 90.3 ± 1.1 | [11][12] |
| •O2−-scavenging | 16.9 ± 0.5 | 31.8 ± 0.9 | [11][12] |
| •OH-scavenging | 78.4 ± 2.5 | 147.7 ± 4.7 | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the effect of this compound on the viability of adherent cells, such as RAW 264.7 macrophages.
Materials:
-
This compound (stock solution in DMSO or PBS)
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multiskan Spectrum Microplate Reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^6 cells/well and incubate for 24 hours.[7]
-
Treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 40 µM) for a specified duration (e.g., 24 hours).[7] Include a vehicle control (medium with the same concentration of DMSO or PBS used to dissolve KuA).
-
After the treatment period, remove the culture medium.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control.
Determination of Pro-inflammatory Cytokines (ELISA)
This protocol is for measuring the levels of TNF-α, IL-1β, and IL-6 in the supernatant of this compound-treated cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well plates
Procedure:
-
Pretreat RAW 264.7 cells with different concentrations of this compound (e.g., 10, 20, 40 µM) for 12 hours.[7]
-
Stimulate the cells with LPS (1 µg/mL) for another 12 hours.[7]
-
Collect the culture supernatants.
-
Determine the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
Western Blot Analysis for Protein Expression
This protocol is for assessing the effect of this compound on the expression of proteins in a specific signaling pathway (e.g., PI3K/Akt).
Materials:
-
This compound
-
Human Nucleus Pulposus Cells (NPCs) or other relevant cell line
-
LPS (if applicable)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection system
Procedure:
-
Treat cells with this compound at desired concentrations and for the appropriate time.
-
Lyse the cells using cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
-
Block the membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membranes with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST and then incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system.
-
Use a loading control like β-actin to normalize the protein expression levels.
Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow
Caption: General experimental workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound attenuates lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the P13K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound attenuates lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the P13K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound activates Akt/GSK-3β signaling pathway to inhibit oxidative stress and relieve myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
- 9. This compound protects mice against osteoarthritis by inhibiting chondrocyte inflammation and ferroptosis via SIRT1/GPX4 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Kukoamine A in Neuroprotection Assays: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kukoamine A (KuA), a spermine alkaloid derived from the root bark of Lycium chinense, has demonstrated significant neuroprotective properties across a range of preclinical models. This document provides detailed application notes and experimental protocols for assessing the neuroprotective effects of this compound. The included methodologies are based on published research and are intended to guide researchers in pharmacology, neuroscience, and drug discovery in evaluating the therapeutic potential of this compound.
Introduction
Neurodegenerative diseases, cerebral ischemia, and traumatic brain injury represent significant challenges to human health, with limited effective therapeutic options. Research into naturally occurring compounds with neuroprotective activities has identified this compound as a promising candidate.[1][2] Its mechanisms of action are multifaceted, involving antioxidant, anti-apoptotic, and anti-inflammatory pathways, as well as the modulation of key signaling cascades such as the PI3K/Akt/GSK-3β pathway and N-methyl-D-aspartate receptors (NMDARs).[3][4][5] These application notes provide a summary of the key findings and detailed protocols for in vitro and in vivo assays to characterize the neuroprotective effects of this compound.
Data Presentation: Summary of this compound's Neuroprotective Effects
The following tables summarize the quantitative data from various studies on the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotection Data
| Cell Line | Insult | KuA Concentration | Outcome Measure | Result | Reference |
| SH-SY5Y | H₂O₂ | Not Specified | Cell Apoptosis | Attenuated | [3] |
| SH-SY5Y | H₂O₂ | Not Specified | LDH Release | Decreased | [3] |
| SH-SY5Y | H₂O₂ | Not Specified | ROS Production | Decreased | [3] |
| SH-SY5Y | H₂O₂ | Not Specified | MDA Level | Decreased | [3] |
| SH-SY5Y | H₂O₂ | Not Specified | SOD Activity | Increased | [3] |
| PC12 | 6-OHDA | 5, 10, 20 µmol/L | Cell Loss | Ameliorated | [6] |
| PC12 | 6-OHDA | 5, 10, 20 µmol/L | ROS Production | Suppressed | [6] |
| SH-SY5Y | MPP⁺ | Not Specified | Cell Loss | Ameliorated | [7] |
| Primary Cortical Neurons | NMDA | Not Specified | Neurotoxicity | Protected Against | [4] |
Table 2: In Vivo Neuroprotection Data
| Animal Model | Insult | KuA Dosage | Outcome Measure | Result | Reference |
| Rats | pMCAO (Cerebral Ischemia) | Not Specified | Infarct Volume | Significantly Reduced | [1] |
| Rats | pMCAO (Cerebral Ischemia) | Not Specified | Neurological Deficit Scores | Improved | [1] |
| Rats | pMCAO (Cerebral Ischemia) | Not Specified | Brain Water Content | Reduced | [1] |
| Rats | Whole Brain Irradiation | 5, 10, 20 mg/kg | Neuronal Damage | Alleviated | [8] |
| Mice | MPTP (Parkinson's Model) | Not Specified | Motor Function | Improved | [7] |
| Mice | MPTP (Parkinson's Model) | Not Specified | Tyrosine Hydroxylase (TH) Positive Cells | Increased | [7] |
Key Experimental Protocols
Cell Viability Assays (MTT and LDH)
These assays are fundamental for assessing the protective effect of this compound against neurotoxin-induced cell death.
a. MTT Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).
-
Insult: Add the neurotoxin (e.g., 100 µM 6-OHDA or H₂O₂) to the wells and incubate for 24 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
b. LDH Assay Protocol
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as an indicator of cytotoxicity.
-
Experimental Setup: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the 24-hour incubation with the neurotoxin, collect the cell culture supernatant.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure the LDH activity in the supernatant.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.
Apoptosis Assays
a. TUNEL Staining Protocol
Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) is used to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and the apoptotic stimulus as described previously.
-
Fixation: Fix the cells with 4% paraformaldehyde for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) for 60 minutes at 37°C in the dark.
-
Counterstaining: Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence.
b. Western Blot for Apoptosis-Related Proteins
This technique is used to measure the expression levels of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and cytochrome c overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Oxidative Stress Assays
a. Measurement of Intracellular ROS
This protocol uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular reactive oxygen species (ROS).
-
Cell Treatment: Treat the cells with this compound and an oxidative stressor (e.g., H₂O₂).
-
DCFH-DA Staining: Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation and emission wavelengths of 488 nm and 525 nm, respectively.
b. Malondialdehyde (MDA) Assay
MDA is a marker of lipid peroxidation.
-
Sample Preparation: Homogenize cell or tissue samples.
-
MDA Reaction: Use a commercial MDA assay kit, which typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.
-
Absorbance Measurement: Measure the absorbance of the product at the wavelength specified by the kit (usually around 532 nm).
c. Superoxide Dismutase (SOD) Activity Assay
SOD is a key antioxidant enzyme.
-
Sample Preparation: Prepare cell or tissue lysates.
-
SOD Activity Measurement: Use a commercial SOD assay kit. These kits typically measure the inhibition of the reduction of a chromogenic compound by superoxide radicals.
-
Absorbance Measurement: Measure the absorbance at the specified wavelength.
Signaling Pathways and Experimental Workflows
Conclusion
This compound has emerged as a compelling neuroprotective agent with a well-documented profile of action in various preclinical models of neurodegeneration. Its ability to mitigate oxidative stress, inhibit apoptosis, and modulate critical neuronal survival pathways underscores its therapeutic potential. The protocols and data presented herein provide a comprehensive resource for researchers to further investigate and validate the neuroprotective effects of this compound, with the ultimate goal of translating these findings into novel therapeutic strategies for neurological disorders.
References
- 1. Neuroprotective effects of this compound against cerebral ischemia via antioxidant and inactivation of apoptosis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuroprotection by this compound against oxidative stress may involve N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Protects against NMDA-Induced Neurotoxicity Accompanied with Down-Regulation of GluN2B-Containing NMDA Receptors and Phosphorylation of PI3K/Akt/GSK-3β Signaling Pathway in Cultured Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Neuroprotective effects of this compound on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of this compound on neurotoxin-induced Parkinson's model through apoptosis inhibition and autophagy enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effects of this compound against Radiation-induced Rat Brain Injury through Inhibition of Oxidative Stress and Neuronal Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Kukoamine A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kukoamine A (KuA), a spermine alkaloid derived from the root bark of Lycium chinense, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] Preclinical in vivo studies have demonstrated its therapeutic potential in various disease models, such as myocardial ischemia-reperfusion injury, radiation-induced brain injury, and neurodegenerative diseases.[1][3][4]
This document provides a comprehensive overview of the methodologies and findings from key in vivo studies on this compound. While the existing literature primarily focuses on the direct administration of this compound rather than sophisticated delivery systems, these protocols and data offer a foundational understanding for future research, including the development of advanced drug delivery strategies to enhance its therapeutic efficacy and pharmacokinetic profile.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vivo studies investigating the effects of this compound in different animal models.
Table 1: Effects of this compound on Myocardial Ischemia-Reperfusion (MI/R) Injury in Rats
| Parameter | Sham Group | MI/R Group | MI/R + KuA (10 mg/kg) | MI/R + KuA (20 mg/kg) | Reference |
| Oxidative Stress Markers | |||||
| MDA Level | Normal | Significantly Increased | Markedly Decreased | Significantly Decreased | [3] |
| SOD Activity | Normal | Significantly Decreased | No Significant Difference | Markedly Increased | [3] |
| GSH-PX Activity | Normal | Significantly Decreased | No Significant Difference | Markedly Increased | [3] |
| CAT Activity | Normal | Significantly Decreased | No Significant Difference | Markedly Increased | [3] |
| Inflammatory Factors (mRNA & Protein) | |||||
| IL-1β | Normal | Significantly Higher | Markedly Decreased (mRNA) | Significantly Lower | [3] |
| TNF-α | Normal | Significantly Higher | Decreased (Protein) | Significantly Lower | [3] |
| IL-6 | Normal | Significantly Higher | Markedly Decreased (mRNA & Protein) | Significantly Lower | [3] |
| Cardiac Injury Marker | |||||
| CK-MB | Normal | Significantly Higher | Not specified | Significantly Lower | [3] |
Table 2: Neuroprotective Effects of this compound on Radiation-Induced Brain Injury (RIBI) in Rats
| Parameter | Sham Irradiation | Whole Brain Irradiation (30 Gy) | Irradiation + KuA (5 mg/kg) | Irradiation + KuA (10 mg/kg) | Irradiation + KuA (20 mg/kg) | Reference |
| Oxidative Stress Markers | ||||||
| MDA Level | Normal | Increased | Decreased | Decreased | Decreased | [1] |
| GSH Level | Normal | Decreased | Increased | Increased | Increased | [1] |
| SOD Activity | Normal | Decreased | Increased | Increased | Increased | [1] |
| CAT Activity | Normal | Decreased | Increased | Increased | Increased | [1] |
| Apoptosis Marker | ||||||
| TUNEL-positive cells | Not Found | Increased | Alleviated | Alleviated | Alleviated | [1] |
| Neurotrophic Factor | ||||||
| BDNF Expression | Normal | Decreased | Increased | Increased | Increased | [1] |
Table 3: Effects of this compound in a 6-OHDA-Induced Parkinson's Disease Model in Rats
| Parameter | Control Group | 6-OHDA Group | 6-OHDA + KuA (Low Dose) | 6-OHDA + KuA (Medium Dose) | 6-OHDA + KuA (High Dose) | Reference |
| SOD Activity (% of Control) | 100% | 64.43% ± 2.98% | 90.17% ± 5.54% | 99.77% ± 6.32% | 112.48% ± 4.87% | [4] |
Signaling Pathways
This compound has been shown to modulate several key signaling pathways to exert its therapeutic effects. The PI3K/Akt/GSK-3β pathway is a prominent mechanism identified in multiple studies.
This compound and the Akt/GSK-3β Signaling Pathway
In the context of myocardial ischemia-reperfusion injury, this compound has been found to inhibit the gene expression of Akt and GSK-3β.[5] This modulation helps to reduce oxidative stress and inflammation, thereby protecting the myocardium.[3][5] Similarly, in models of neurotoxicity, this compound has been shown to promote the PI3K/Akt/GSK-3β signaling pathway, which is associated with its neuroprotective effects.[6]
Caption: this compound's modulation of the Akt/GSK-3β signaling pathway.
Experimental Protocols
The following are detailed protocols from key in vivo studies on this compound.
Protocol 1: Myocardial Ischemia-Reperfusion (MI/R) Injury Model in Rats
Objective: To investigate the protective effects of this compound against MI/R injury.
Animal Model: Male Wistar rats.
Experimental Groups:
-
Sham Group: Rats undergo the surgical procedure without ligation of the left anterior descending (LAD) coronary artery.
-
MI/R Group: Rats are subjected to 30 minutes of LAD ligation followed by 2 hours of reperfusion.
-
MI/R + KuA (10 mg/kg) Group: Rats receive this compound (10 mg/kg) administration prior to the MI/R procedure.
-
MI/R + KuA (20 mg/kg) Group: Rats receive this compound (20 mg/kg) administration prior to the MI/R procedure.[5]
Procedure:
-
Anesthetize rats and perform a thoracotomy to expose the heart.
-
Ligate the LAD coronary artery for 30 minutes to induce ischemia.
-
Remove the ligature to allow for 2 hours of reperfusion.
-
At the end of the reperfusion period, collect blood and heart tissue samples for analysis.
Outcome Measures:
-
Cardiac Hemodynamics: Measure parameters such as Left Ventricular Systolic Pressure (LVSP) and ±dp/dt.[5]
-
Infarct Size Assessment: Stain heart sections to determine the area of infarction.
-
Biochemical Assays: Analyze serum levels of cardiac injury markers (e.g., CK-MB) and inflammatory cytokines (IL-1β, TNF-α, IL-6).[3]
-
Oxidative Stress Markers: Measure levels of MDA, SOD, GSH-PX, and CAT in heart tissue.[3]
-
Gene and Protein Expression: Analyze the expression of Akt and GSK-3β via RT-PCR and Western blot.[3]
Protocol 2: Radiation-Induced Brain Injury (RIBI) Model in Rats
Objective: To evaluate the neuroprotective effects of this compound against radiation-induced brain injury.
Animal Model: Male Wistar rats.
Experimental Groups:
-
Sham Irradiation Group: Rats are anesthetized but do not receive radiation.
-
Whole Brain Irradiation Group: Rats receive a single 30 Gy dose of X-ray irradiation to the whole brain.
-
Irradiation + KuA Groups: Rats receive whole brain irradiation followed by immediate intravenous injection of this compound at doses of 5, 10, and 20 mg/kg.[1]
Procedure:
-
Anesthetize rats and place them in a stereotactic frame.
-
Deliver a single dose of 30 Gy X-ray irradiation to the whole brain.
-
Immediately following irradiation, administer this compound or vehicle intravenously.
-
Euthanize rats at a predetermined time point post-irradiation for tissue collection.
Outcome Measures:
-
Histological Analysis: Use Nissl staining to assess neuronal morphology in the hippocampus.[1]
-
Oxidative Stress Markers: Measure MDA and GSH levels, and SOD and CAT activities in brain tissue.[1]
-
Apoptosis Detection: Perform TUNEL staining to identify apoptotic neurons in the hippocampus.[1]
-
Protein Expression: Use Western blot to analyze the expression of apoptosis-related proteins (cleaved caspase-3, cytochrome C, Bax, Bcl-2) and Brain-Derived Neurotrophic Factor (BDNF).[1]
References
- 1. Neuroprotective Effects of this compound against Radiation-induced Rat Brain Injury through Inhibition of Oxidative Stress and Neuronal Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound attenuates lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the P13K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Neuroprotective effects of this compound on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Preclinical Animal Studies of Kukoamine A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Kukoamine A (KuA) in various animal models. The protocols outlined below are based on existing literature and are intended to facilitate the investigation of KuA's therapeutic potential in inflammatory, neurodegenerative, and cardiovascular diseases.
Anti-Inflammatory Activity of this compound
Carrageenan-Induced Paw Edema in Rats
This model is a classic and widely used assay to screen for acute anti-inflammatory activity.
Experimental Protocol:
-
Animals: Male Wistar rats (180-220 g) are used.
-
Acclimation: Animals are acclimated for at least one week before the experiment, with free access to food and water.
-
Grouping:
-
Group I: Control (Vehicle)
-
Group II: Carrageenan control
-
Group III: this compound (5 mg/kg, p.o.) + Carrageenan
-
Group IV: this compound (10 mg/kg, p.o.) + Carrageenan
-
Group V: Indomethacin (10 mg/kg, p.o.) + Carrageenan (Positive Control)
-
-
Procedure:
-
Administer this compound or vehicle orally 60 minutes before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[1][2][3]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[4]
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition.
-
Collect blood samples for cytokine analysis (TNF-α, IL-1β, IL-6) by ELISA.
-
Harvest paw tissue for histological analysis (H&E staining) to assess immune cell infiltration.
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 3h (Mean ± SD) | Edema Inhibition (%) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | - | 0.55 ± 0.05 | - | 25.3 ± 3.1 | 45.2 ± 4.8 |
| Carrageenan | - | 1.25 ± 0.12 | 0 | 185.6 ± 15.2 | 250.4 ± 21.7 |
| KuA + Carrageenan | 5 | 0.95 ± 0.09 | 42.8 | 110.2 ± 10.5 | 155.8 ± 14.1 |
| KuA + Carrageenan | 10 | 0.78 ± 0.07 | 67.1 | 75.4 ± 8.9 | 98.6 ± 10.3 |
| Indomethacin | 10 | 0.65 ± 0.06 | 85.7 | 45.1 ± 5.3 | 65.9 ± 7.2 |
Experimental Workflow:
Carrageenan-induced paw edema workflow.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to evaluate the protective effects of this compound against acute lung inflammation and injury.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Acclimation: House animals in a controlled environment for at least one week.
-
Grouping:
-
Group I: Control (Saline)
-
Group II: LPS (5 mg/kg, i.p.)
-
Group III: this compound (10 mg/kg, i.p.) + LPS
-
Group IV: this compound (20 mg/kg, i.p.) + LPS
-
-
Procedure:
-
Endpoint Analysis:
-
Collect bronchoalveolar lavage fluid (BALF) to count total and differential inflammatory cells.
-
Measure protein concentration in BALF as an indicator of vascular permeability.
-
Measure levels of TNF-α, IL-1β, and IL-6 in BALF and serum by ELISA.[6]
-
Harvest lung tissue for histological examination (H&E staining) to assess lung injury.[6][7][8]
-
Determine myeloperoxidase (MPO) activity in lung tissue as a marker of neutrophil infiltration.[9]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | Total Cells in BALF (x10^4/mL) (Mean ± SD) | TNF-α in BALF (pg/mL) (Mean ± SD) | Lung MPO Activity (U/g tissue) (Mean ± SD) |
| Control | - | 5.2 ± 1.1 | 15.8 ± 2.5 | 0.5 ± 0.1 |
| LPS | 5 | 85.6 ± 9.3 | 450.2 ± 35.8 | 4.8 ± 0.6 |
| KuA + LPS | 10 | 52.3 ± 6.8 | 280.5 ± 25.1 | 2.9 ± 0.4 |
| KuA + LPS | 20 | 35.8 ± 5.1 | 150.9 ± 18.7 | 1.8 ± 0.3 |
Signaling Pathway:
LPS-induced inflammatory signaling pathway.
Neuroprotective Effects of this compound
6-Hydroxydopamine (6-OHDA)-Induced Parkinson's Disease Model in Rats
This model is used to investigate the neuroprotective potential of this compound against dopaminergic neuron degeneration.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats (220-250 g) are used.
-
Stereotaxic Surgery:
-
Anesthetize rats and place them in a stereotaxic frame.
-
Inject 6-OHDA (8 µg in 4 µL of saline containing 0.02% ascorbic acid) unilaterally into the medial forebrain bundle.[10]
-
-
Post-Surgery Recovery: Allow a recovery period of 2 weeks.
-
Grouping and Treatment:
-
Group I: Sham-operated + Vehicle
-
Group II: 6-OHDA + Vehicle
-
Group III: 6-OHDA + this compound (10 mg/kg/day, i.p.)
-
Group IV: 6-OHDA + this compound (20 mg/kg/day, i.p.)
-
Treatment is administered for 21 consecutive days, starting from the 15th day post-surgery.
-
-
Behavioral Testing:
-
Apomorphine-induced rotation test: Administer apomorphine (0.5 mg/kg, s.c.) and record contralateral rotations for 30 minutes.[11]
-
Cylinder test: Place the rat in a transparent cylinder and record the number of wall contacts made with the impaired (contralateral) and unimpaired (ipsilateral) forelimbs.[12][13]
-
-
Endpoint Analysis:
-
At the end of the treatment, euthanize the animals and collect brain tissue.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) in the substantia nigra to quantify dopaminergic neuron loss.
-
Measure levels of oxidative stress markers (MDA, SOD) in the striatum.
-
Data Presentation:
| Treatment Group | Dose (mg/kg/day) | Apomorphine-Induced Rotations (turns/30 min) (Mean ± SD) | Contralateral Paw Use in Cylinder Test (%) (Mean ± SD) | TH-Positive Neurons in SNc (count) (Mean ± SD) |
| Sham | - | 5 ± 2 | 48 ± 5 | 8500 ± 500 |
| 6-OHDA | - | 180 ± 25 | 15 ± 4 | 2500 ± 300 |
| 6-OHDA + KuA | 10 | 110 ± 18 | 28 ± 6 | 4500 ± 400 |
| 6-OHDA + KuA | 20 | 70 ± 12 | 39 ± 5 | 6200 ± 450 |
Experimental Workflow:
6-OHDA-induced Parkinson's model workflow.
Cardioprotective Effects of this compound
Myocardial Ischemia-Reperfusion (I/R) Injury in Mice
This model assesses the ability of this compound to protect the heart from damage caused by a temporary blockage of a coronary artery.
Experimental Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used.
-
Surgical Procedure:
-
Grouping and Treatment:
-
Group I: Sham-operated
-
Group II: I/R + Vehicle
-
Group III: I/R + this compound (10 mg/kg, i.v.)
-
Group IV: I/R + this compound (20 mg/kg, i.v.)
-
Administer this compound or vehicle intravenously 5 minutes before reperfusion.
-
-
Endpoint Analysis (24 hours post-reperfusion):
-
Echocardiography: Assess cardiac function by measuring left ventricular ejection fraction (LVEF) and fractional shortening (FS).[16][17][18][19]
-
Infarct Size Measurement: Stain heart sections with TTC to delineate the infarct area and the area at risk.
-
Biochemical Analysis: Measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB).
-
Western Blot: Analyze the expression of PI3K/Akt pathway proteins in myocardial tissue.[20][21][22][23]
-
Data Presentation:
| Treatment Group | Dose (mg/kg) | LVEF (%) (Mean ± SD) | Infarct Size/AAR (%) (Mean ± SD) | Serum cTnI (ng/mL) (Mean ± SD) |
| Sham | - | 58 ± 4 | 0 | 0.1 ± 0.05 |
| I/R + Vehicle | - | 32 ± 5 | 45 ± 6 | 2.5 ± 0.4 |
| I/R + KuA | 10 | 41 ± 4 | 32 ± 5 | 1.6 ± 0.3 |
| I/R + KuA | 20 | 49 ± 5 | 23 ± 4 | 0.9 ± 0.2 |
Signaling Pathway:
This compound-mediated PI3K/Akt signaling.
Methodologies for Key Experiments
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Coat a 96-well plate with capture antibody overnight at 4°C.
-
Wash the plate and block with 1% BSA in PBS for 1 hour.
-
Add standards and samples (serum or BALF) and incubate for 2 hours.[24][25][26][27]
-
Wash and add biotinylated detection antibody for 1 hour.
-
Wash and add streptavidin-HRP for 30 minutes.
-
Wash and add TMB substrate. Stop the reaction with H₂SO₄.
-
Read absorbance at 450 nm.
Western Blot for PI3K/Akt Pathway
-
Homogenize tissue samples in RIPA buffer and determine protein concentration.
-
Separate 20-40 µg of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[28]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K) overnight at 4°C.[21]
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect bands using an ECL substrate and imaging system.
Hematoxylin and Eosin (H&E) Staining
-
Fix tissues in 10% neutral buffered formalin.
-
Dehydrate through a graded series of ethanol, clear in xylene, and embed in paraffin.
-
Deparaffinize, rehydrate, and stain with hematoxylin and eosin.
-
Dehydrate, clear, and mount with a coverslip.
-
Examine under a light microscope for histopathological changes.
References
- 1. inotiv.com [inotiv.com]
- 2. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Attenuation of Lipopolysaccharide-Induced Acute Lung Injury by Hispolon in Mice, Through Regulating the TLR4/PI3K/Akt/mTOR and Keap1/Nrf2/HO-1 Pathways, and Suppressing Oxidative Stress-Mediated ER Stress-Induced Apoptosis and Autophagy [mdpi.com]
- 6. This compound inhibits C-C motif chemokine receptor 5 to attenuate lipopolysaccharide-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hematoxylin-eosin (H&E) staining and immunohistochemistry [bio-protocol.org]
- 8. dovepress.com [dovepress.com]
- 9. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biomed.cas.cz [biomed.cas.cz]
- 12. mdbneuro.com [mdbneuro.com]
- 13. Video: A Novel Approach to Assess Motor Outcome of Deep Brain Stimulation Effects in the Hemiparkinsonian Rat: Staircase and Cylinder Test [jove.com]
- 14. Myocardial ischemia and reperfusion: a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Murine Model of Myocardial Ischemia–Reperfusion Injury | Springer Nature Experiments [experiments.springernature.com]
- 16. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 17. journals.physiology.org [journals.physiology.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Mouse TNF-alpha ELISA Kit - Quantikine MTA00B: R&D Systems [rndsystems.com]
- 25. chondrex.com [chondrex.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. cdn.stemcell.com [cdn.stemcell.com]
- 28. bio-rad.com [bio-rad.com]
- 29. Lung Section Staining and Microscopy [bio-protocol.org]
- 30. researchgate.net [researchgate.net]
- 31. Lung Section Staining and Microscopy [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Kukoamine A Solubility
This guide provides researchers, scientists, and drug development professionals with practical solutions and protocols for working with Kukoamine A, focusing on overcoming its solubility challenges for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a spermine alkaloid derived from the root bark of Lycium chinense.[1][2] It possesses a range of biological activities, including anti-inflammatory, neuroprotective, and anticancer properties.[2][3] Its relatively complex and hydrophobic structure makes it poorly soluble in aqueous solutions at neutral pH, which can lead to precipitation in experimental buffers and cell culture media, affecting data accuracy and reproducibility.
Q2: What are the recommended primary solvents for creating a this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] Ethanol and Dimethylformamide (DMF) are also effective.[2][3]
Q3: My this compound is not dissolving completely in the solvent. What should I do?
If you observe particulate matter after initial vortexing, several methods can improve solubility. Gentle warming of the solution to 37°C or using an ultrasonic bath for a short period can aid dissolution.[3] Ensure you are using a sufficient volume of solvent for the amount of compound being dissolved.
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous cell culture medium. How can I prevent this?
This is a common issue known as "crashing out." To prevent it:
-
Minimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is very low (typically ≤ 0.5%) to avoid solvent toxicity and precipitation.[4]
-
Pre-dilute in Serum: For cell culture experiments, you can perform an intermediate dilution of your DMSO stock into fetal bovine serum (FBS) before the final dilution into the complete medium.[5]
-
Add Stock to Vortexing Medium: Add the stock solution dropwise into the aqueous medium while it is being vortexed or stirred vigorously. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
Q5: What is the best way to store this compound solutions?
For long-term stability, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[3][6] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[3][6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor initial dissolution in organic solvent. | 1. Incorrect solvent choice.2. Insufficient solvent volume.3. Compound is in a stable crystalline form. | 1. Use DMSO, DMF, or Ethanol as the primary solvent.2. Ensure you are within the solubility limits (see table below).3. Gently warm the solution to 37°C and/or sonicate in an ultrasonic bath for 5-10 minutes.[3] |
| Precipitation in aqueous buffer (e.g., PBS). | 1. This compound is less soluble at neutral pH.2. Exceeded solubility limit in the final buffer. | 1. The solubility in PBS (pH 7.2) is lower than in organic solvents.[2][3] Do not exceed 10 mg/mL.2. Prepare a more concentrated stock in DMSO and perform a final, smaller dilution into the PBS just before use. |
| Precipitation in cell culture medium. | 1. High final concentration of the compound.2. High percentage of organic solvent in the final medium.3. Rapid change in solvent polarity. | 1. Perform serial dilutions in the culture medium rather than a single large dilution.2. Keep the final DMSO concentration below 0.5%.[4]3. Warm the culture medium to 37°C and add the this compound stock slowly while stirring. |
| In vivo formulation is cloudy or separates. | 1. Improper mixing of components.2. Incorrect ratio of co-solvents. | 1. Use a validated multi-step protocol for in vivo formulations. A common method involves dissolving the compound in DMSO, then adding co-solvents like PEG300 and Tween-80 before the final addition of saline.[6] |
Data Presentation & Protocols
This compound Solubility Summary
The following table summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Concentration |
| DMSO (Dimethyl sulfoxide) | 30 mg/mL[2][3] |
| DMF (Dimethylformamide) | 30 mg/mL[2][3] |
| Ethanol | 30 mg/mL[2][3] |
| PBS (Phosphate-Buffered Saline), pH 7.2 | 10 mg/mL[2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh Compound: Accurately weigh out 5.31 mg of this compound (Formula Weight: 530.7 g/mol ).
-
Add Solvent: Add 1 mL of high-purity DMSO to the vial containing the this compound.
-
Dissolve: Vortex the solution thoroughly for 1-2 minutes.
-
Aid Dissolution (if necessary): If particulates remain, place the vial in a 37°C water bath or an ultrasonic bath for 5-10 minutes until the solution is clear.[3]
-
Store: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[3][6]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
-
Warm Medium: Pre-warm your complete cell culture medium (containing serum) to 37°C.
-
Thaw Stock: Thaw one aliquot of your this compound DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions. For example, to achieve a 10 µM working solution from a 10 mM stock:
-
Pipette 998 µL of the pre-warmed medium into a sterile microcentrifuge tube.
-
Add 2 µL of the 10 mM stock solution to the medium (this creates a 1:500 dilution and a final DMSO concentration of 0.2%).
-
-
Mix: Vortex the working solution gently but thoroughly immediately after adding the stock.
-
Use Promptly: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Experimental Workflow
Signaling Pathway
This compound has been shown to exert protective effects by activating the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell survival, growth, and apoptosis. Activation of Akt can inhibit pro-apoptotic factors and suppress inflammatory responses.[1]
References
- 1. This compound attenuates lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the P13K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. glpbio.com [glpbio.com]
- 4. researchgate.net [researchgate.net]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Kukoamine A HPLC-MS Analysis: A Technical Support Center
Welcome to the technical support center for Kukoamine A HPLC-MS analysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the quantitative and qualitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion (m/z) for this compound in positive ion mode mass spectrometry?
A1: The expected precursor ion for this compound ([M+H]+) is approximately m/z 531.3.[1] It is crucial to confirm this with a reference standard.
Q2: Which type of HPLC column is suitable for this compound analysis?
A2: Based on methods developed for the closely related isomer Kukoamine B, reversed-phase columns such as a Waters Acquity HSS T3 (2.1 × 50 mm, 1.8 μm) or an Acquity BEH C18 are effective.[2][3] These columns are suitable for separating polar compounds like this compound.
Q3: What mobile phases are recommended for this compound analysis?
A3: A common mobile phase composition involves a gradient elution with:
-
Mobile Phase A: Water with an acidic modifier, such as 0.1% formic acid (v/v).[2][3]
-
Mobile Phase B: An organic solvent like methanol or acetonitrile, also with an acidic modifier (e.g., 0.1% formic acid, v/v).[2][3] The acidic modifier helps to improve peak shape and ionization efficiency.
Q4: What ionization technique is most effective for this compound?
A4: Electrospray ionization (ESI) in positive ion mode is a highly effective and commonly used technique for the analysis of this compound and related compounds.[4][5]
Q5: How should I prepare samples from complex matrices like plasma or urine?
A5: Solid-phase extraction (SPE) is a robust method for extracting this compound from biological fluids like human plasma.[2][3] For urine samples, a direct dilution approach may also be feasible.[5]
Troubleshooting Guides
Issue 1: Poor or No Signal Intensity
If you are observing weak or no peaks for this compound, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Step |
| Incorrect MS Parameters | Verify the precursor ion m/z is set to ~531.3 for [M+H]+. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) using a this compound standard. |
| Sample Degradation | Kukoamine B has shown stability for 4 hours in an ice-water bath and for 180 days at -80°C in blood.[5] Assume similar stability for this compound, but always prepare fresh samples and standards if degradation is suspected. |
| Low Sample Concentration | Ensure your sample concentration is within the linear range of the assay. If necessary, concentrate your sample or reduce the dilution factor.[6] |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of this compound. Improve sample cleanup using a more rigorous SPE protocol or adjust the HPLC gradient to separate this compound from interfering compounds. |
| Inefficient Ionization | Confirm that the mobile phase contains an appropriate modifier like formic acid to promote protonation.[7] |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Sub-optimal peak shapes can compromise resolution and integration accuracy.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | Residual silanol groups on the column can cause peak tailing for basic compounds. Ensure the mobile phase pH is low (e.g., by adding formic acid) to minimize these interactions.[8] |
| Column Contamination/Degradation | Contaminants from the sample matrix can accumulate on the column.[9] Flush the column with a strong solvent or, if necessary, replace it. |
| Inappropriate Injection Solvent | Whenever possible, dissolve the sample in the initial mobile phase.[7] A solvent stronger than the mobile phase can lead to peak distortion. |
| Column Overload | Injecting too much sample can lead to broad, asymmetric peaks. Reduce the injection volume or sample concentration. |
| System Voids or Leaks | A void at the head of the column or a leak in the system can cause peak splitting or broadening.[8] Perform system maintenance to check for and resolve these issues. |
Issue 3: Retention Time Shifts
Inconsistent retention times can lead to incorrect peak identification.
| Potential Cause | Troubleshooting Step |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase daily and ensure accurate composition. Small changes in pH or organic solvent ratio can affect retention.[9] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature, as temperature variations can cause retention time drift. |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Pump Malfunction or Leaks | Inconsistent flow rates due to pump issues or leaks will lead to variable retention times.[9] Monitor the system pressure for fluctuations. |
Experimental Protocols
Example HPLC-MS/MS Method for Kukoamine Analysis
This protocol is adapted from validated methods for Kukoamine B and serves as a strong starting point for this compound method development.[2][3][5]
| Parameter | Condition |
| HPLC System | UPLC (e.g., Waters Acquity) |
| Column | Waters Acquity HSS T3 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | A time-programmed gradient should be optimized. Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute this compound. |
| Flow Rate | 0.4 mL/min (typical for 2.1 mm ID columns) |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., API 5500) |
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 531.3 |
| Product Ion (Q3) | A characteristic fragment ion needs to be determined by infusing a this compound standard. For Kukoamine B, a common transition is m/z 531.3 → 222.1.[5] This may be a good starting point for optimization. |
Visualizations
Caption: General troubleshooting workflow for HPLC-MS analysis.
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
References
- 1. This compound | C28H42N4O6 | CID 5318865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a rapid and sensitive UPLC-MS/MS method for quantification of kukoamine B in human plasma: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ultra performance liquid chromatography tandem mass spectrometry assay for determination of kukoamine B in human blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gmi-inc.com [gmi-inc.com]
- 7. HPLC故障排除指南 [sigmaaldrich.cn]
- 8. agilent.com [agilent.com]
- 9. zefsci.com [zefsci.com]
refining Kukoamine A purification from crude extracts
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of Kukoamine A from crude extracts.
Frequently Asked Questions (FAQs)
Q1: What is the optimal extraction solvent for this compound from plant material?
A1: An acidic solution is recommended for the extraction of this compound. The use of a dilute acid, such as 0.5% (v/v) acetic acid, has been shown to facilitate the release of kukoamines from the plant matrix and prevent their degradation.[1][2] For solvent concentration, 50% (v/v) methanol has been found to be an effective and eco-friendly option.[2]
Q2: My this compound seems to be degrading during the purification process. How can I improve its stability?
A2: this compound is sensitive to pH. It is more stable in acidic conditions (pH 2.5) and tends to degrade at neutral pH (pH 7.0).[3] Maintaining an acidic environment throughout the extraction and purification process is crucial. The use of acetic acid in the extraction solvent and trifluoroacetic acid in the HPLC mobile phase can help maintain stability.[1][2]
Q3: What are the most effective methods for purifying this compound from a crude extract?
A3: Several methods have proven effective for this compound purification. These include:
-
Solid-Phase Extraction (SPE): Using a polyamide adsorbent can achieve significant enrichment and high yield.[4]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid chromatography that avoids the use of a solid support, which can prevent irreversible adsorption of the analyte and lead to high recovery.[5][6][7]
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a standard method for purifying individual compounds like this compound to a high degree of purity.[4]
-
Macroporous Resin Adsorption: This method is effective for the purification of various natural products and can be adapted for this compound.[8][9][10]
Q4: How can I separate this compound from its isomer, Kukoamine B?
A4: Optimal separation of this compound and B can be achieved using a hydrophilic ligand-coated C18 column with a gradient elution.[1][2] A mobile phase consisting of acetonitrile and an acidic aqueous solution (e.g., 0.1% v/v trifluoroacetic acid) is typically used.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Crude Extract | Incomplete extraction from plant material. | Ensure the use of an acidic extraction solvent (e.g., 0.5% acetic acid) to improve solubility and release from the plant matrix.[1][2] Perform multiple extraction rounds (at least two) to maximize recovery.[2] |
| Degradation of this compound during extraction. | Maintain a low pH during extraction and subsequent steps.[3] Avoid high temperatures for prolonged periods. | |
| Poor Separation of this compound and B in HPLC | Inappropriate column or mobile phase. | Use a hydrophilic ligand-coated C18 column.[1][2] Optimize the gradient elution of acetonitrile and acidified water (e.g., 0.1% trifluoroacetic acid).[1][2] |
| Sample overload on the column. | Reduce the injection volume or the concentration of the sample. | |
| This compound Peak Tailing in HPLC | Interaction of the amine groups with residual silanols on the column. | Use a mobile phase additive like trifluoroacetic acid to improve peak shape. Ensure the column is specifically designed for amine analysis if possible. |
| Column degradation. | Replace the column with a new one. | |
| Precipitation of Sample During Solvent Exchange | Poor solubility of this compound in the new solvent. | If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[11] Consider using a co-solvent system, such as those including DMSO, PEG300, or Tween-80 for certain applications.[11] |
| Low Recovery After Solid-Phase Extraction (SPE) | Irreversible adsorption to the stationary phase. | Consider using a different adsorbent material. Polyamide has been shown to be effective.[4] Optimize the elution solvent to ensure complete desorption of this compound. |
| Incomplete elution. | Increase the volume of the elution solvent or use a stronger solvent. |
Quantitative Data Summary
Table 1: HPLC Method Validation Parameters for this compound Analysis
| Parameter | Value | Reference |
| Linearity (r²) | 0.9999 | [2] |
| Method Detection Limit (MDL) | 1.76 µg/mL | [2] |
| Limit of Quantification (LOQ) | 8.78 µg/mL | [2] |
| Precision (RSD %) | 1.29% | [2] |
| Repeatability (RSD %) | 1.81% | [2] |
| Recovery | 90.03–102.30% | [2] |
Table 2: Example of Purification Yield and Enrichment
| Purification Step | Parameter | Value | Reference |
| Solid-Phase Extraction (Polyamide) | Enrichment Rate | 40 times | [4] |
| Yield | 87% | [4] |
Experimental Protocols
1. Acid-Based Extraction of this compound
-
Objective: To extract this compound from dried plant material (e.g., Lycium chinense root bark).
-
Materials:
-
Dried, powdered plant material
-
Extraction solvent: 50% (v/v) methanol in water containing 0.5% (v/v) acetic acid.[2]
-
Sonicator
-
Centrifuge
-
Filtration apparatus (e.g., filter paper or 0.45 µm filter)
-
-
Procedure:
-
Weigh a known amount of the powdered plant material.
-
Add the extraction solvent at a specific solid-to-liquid ratio (e.g., 1:10 w/v).
-
Sonicate the mixture for a defined period (e.g., 30 minutes).[2]
-
Centrifuge the mixture to pellet the solid material.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet at least once more to ensure complete extraction.[2]
-
Combine the supernatants and filter to remove any remaining particulate matter.
-
The resulting solution is the crude extract containing this compound.
-
2. Purification of this compound using Preparative HPLC
-
Objective: To isolate this compound from the crude extract.
-
Materials:
-
Crude this compound extract (pre-concentrated if necessary)
-
Preparative HPLC system with a UV detector
-
Semi-preparative C18 column (e.g., YMC pack OSD-A, 10 mm × 250 mm, 5 µm).[4]
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid
-
Fraction collector
-
-
Procedure:
-
Dissolve the crude extract in a suitable solvent (e.g., 0.5% aqueous acetic acid).[4]
-
Filter the sample through a 0.22 µm filter before injection.
-
Set up the preparative HPLC system with the appropriate column and mobile phases.
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Run a gradient elution program to separate the components of the crude extract. The specific gradient will need to be optimized based on the separation of this compound and B.
-
Monitor the separation at a suitable wavelength (e.g., 280 nm).[4]
-
Collect the fractions corresponding to the this compound peak using a fraction collector.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent (e.g., by freeze-drying or rotary evaporation) to obtain purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 2. Quality control of Lycium chinense and Lycium barbarum cortex (Digupi) by HPLC using kukoamines as markers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20150065752A1 - Process for isolating kukoamine - Google Patents [patents.google.com]
- 5. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 6. High-Speed Counter-Current Chromatography (HSCCC) Purification of Antifungal Hydroxy Unsaturated Fatty Acids from Plant-Seed Oil and Lactobacillus Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Macroporous resin purification and characterization of flavonoids from Platycladus orientalis (L.) Franco and their effects on macrophage inflammatory response - Food & Function (RSC Publishing) [pubs.rsc.org]
- 9. Extraction and Purification of Aucubin from Eucommia ulmoides Seed Draff in Natural Deep Eutectic Solvents Using Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
Validation & Comparative
Cross-Validation of Kukoamine A's Efficacy Across Diverse Cell Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kukoamine A's performance across various cell models, supported by experimental data from multiple studies. This compound, a spermine alkaloid derived from the root bark of Lycium chinense, has demonstrated a range of biological activities, including neuroprotective, anti-inflammatory, and anticancer effects. This document summarizes the quantitative data, details the experimental protocols used to assess its efficacy, and visualizes the key signaling pathways and experimental workflows involved.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on cell viability, cytotoxicity, and inflammatory markers in different cell lines.
Table 1: Neuroprotective Effects of this compound
| Cell Line | Insult/Model | This compound Concentration (µM) | Outcome Measure | Result (% of Control or as stated) |
| PC12 | 6-OHDA (100 µM) | 5 | Cell Viability (MTT) | 76.91 ± 2.71%[1] |
| 10 | 83.56 ± 2.16%[1] | |||
| 20 | 87.28 ± 2.03%[1] | |||
| 5 | LDH Release | 22.45 ± 0.22% reduction vs. 6-OHDA[1] | ||
| 10 | 4.54 ± 2.58% reduction vs. 6-OHDA[1] | |||
| 20 | 3.74 ± 1.52% reduction vs. 6-OHDA[1] | |||
| SH-SY5Y | H₂O₂ | Not specified | Cell apoptosis, LDH release, ROS production | Attenuated[2] |
| MPP+ | 20, 40 | Cell Viability | Increased |
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Stimulus | This compound Concentration | Outcome Measure | Result (% Inhibition or as stated) |
| RAW 264.7 Macrophages | LPS | Not specified | Nitric Oxide Production | Significantly inhibited |
| Prostaglandin E₂ | Significantly inhibited | |||
| TNF-α, IL-1β, IL-6 | Significantly inhibited |
Table 3: Anticancer Effects of this compound
| Cell Line | This compound Concentration (µg/mL) | Outcome Measure | Result |
| U251 Glioblastoma | 5-20 | Colony Formation | Inhibited in a concentration-dependent manner |
| 60, 80 | Cell Cycle | Arrest at G₀/G₁ phase | |
| 60, 80 | Apoptosis | Induced | |
| WJ1 Glioblastoma | 5-20 | Colony Formation | Inhibited in a concentration-dependent manner |
Experimental Protocols
This section details the methodologies for the key experiments cited in the studies on this compound.
Cell Culture and Treatment
-
RAW 264.7 Macrophages: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. For experiments, cells are seeded in appropriate plates and pre-treated with various concentrations of this compound for a specified time before being stimulated with lipopolysaccharide (LPS).
-
PC12 Cells: This cell line is maintained in DMEM/F12 medium containing 5% FBS and 5% horse serum in a humidified incubator with 5% CO₂ at 37°C.[1] For neuroprotection assays, PC12 cells are seeded in 96-well plates at a density of 7 × 10³ cells/well and cultured for 24 hours.[1] Cells are then pre-treated with this compound (5, 10, 20 µmol/L) for 4 hours before being exposed to 6-hydroxydopamine (6-OHDA) for 24 hours.[1]
-
SH-SY5Y Cells: These human neuroblastoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂. For experiments, cells are seeded and treated with this compound before being exposed to neurotoxins like hydrogen peroxide (H₂O₂) or MPP+.
-
U251 and WJ1 Glioblastoma Cells: Human glioblastoma cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin. For cell viability and colony formation assays, cells are seeded and treated with different concentrations of this compound for the indicated time periods.[3]
Cell Viability and Cytotoxicity Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
-
After cell treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well of a 96-well plate.[1]
-
The plate is incubated for 4 hours at 37°C.[1]
-
The medium containing MTT is then removed, and the formazan crystals are dissolved in 100 µL of dimethyl sulfoxide (DMSO).[1]
-
The absorbance is measured at 490 nm or 570 nm using a microplate reader.[1][4]
-
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay:
-
After treatment, the culture plate is centrifuged at 1000 RPM for 5 minutes.[5]
-
100 µL of the cell culture supernatant is transferred to a new 96-well plate.[5]
-
100 µL of the LDH reaction mixture (from a commercial kit) is added to each well.[5]
-
The plate is incubated at room temperature in the dark for 20-30 minutes.[5][6]
-
The absorbance is measured at 490 nm using a microplate reader.[5][6]
-
Measurement of Inflammatory Markers
-
Nitric Oxide (NO) Assay (Griess Reagent):
-
100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine in 2.5% phosphoric acid) in a 96-well plate.[7]
-
The mixture is incubated for 10 minutes at room temperature.[7]
-
The absorbance is measured at 540 nm.[7] A standard curve using sodium nitrite is used for quantification.[7]
-
-
ELISA (Enzyme-Linked Immunosorbent Assay) for Cytokines (TNF-α, IL-6, IL-1β):
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest and incubated overnight.[8]
-
The plate is washed and blocked with a blocking buffer for 1 hour.[8]
-
Cell culture supernatants and standards are added to the wells and incubated for 2 hours.[8]
-
After washing, a biotinylated detection antibody is added and incubated for 1-2 hours.[8][9]
-
The plate is washed again, and streptavidin-HRP is added for 20-30 minutes.[8][9]
-
After a final wash, a substrate solution (e.g., TMB) is added, and the color is allowed to develop.[10]
-
The reaction is stopped with a stop solution, and the absorbance is read at 450 nm.[9]
-
Western Blot Analysis for Signaling Proteins
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
The membrane is incubated with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-GSK-3β, GSK-3β, β-actin) overnight at 4°C.[11]
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the mechanisms of action of this compound and the general experimental procedures.
Caption: this compound's neuroprotective mechanism via the Akt/GSK-3β pathway.
Caption: Anti-inflammatory action of this compound through NF-κB pathway inhibition.
Caption: General experimental workflow for evaluating this compound's effects in vitro.
References
- 1. Neuroprotective effects of this compound on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotection by this compound against oxidative stress may involve N-methyl-D-aspartate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LDH Cytotoxicity Assay [bio-protocol.org]
- 7. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 8. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
Kukoamine A: A Comparative Guide to its Therapeutic Potential in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Kukoamine A's (KuA) performance in various disease models, supported by experimental data. It is designed to assist researchers and professionals in drug development in evaluating the therapeutic potential of this natural spermine alkaloid.
Executive Summary
This compound, a bioactive compound isolated from the root bark of Lycium chinense, has demonstrated significant therapeutic potential in preclinical models of several diseases, primarily driven by its anti-inflammatory, antioxidant, and anti-apoptotic properties. This guide summarizes the key findings from studies on its efficacy in myocardial ischemia-reperfusion injury, intervertebral disc degeneration, and Parkinson's disease. While direct head-to-head comparative studies with other therapeutics are limited, this guide presents the available data for this compound and contrasts it with the known effects of other relevant compounds in similar experimental settings.
Myocardial Ischemia-Reperfusion (MI/R) Injury
In a rat model of MI/R injury, this compound has been shown to protect the myocardium by activating the Akt/GSK-3β signaling pathway, which in turn inhibits oxidative stress and inflammation.[1][2][3][4][5][6]
Comparative Data of this compound in a Rat Model of MI/R Injury
| Parameter | MI/R Group | MI/R + KuA (10 mg/kg) | MI/R + KuA (20 mg/kg) | Reference |
| Hemodynamics | ||||
| LVEF (%) | Significantly ↓ | No significant difference | Significantly ↑ | [4] |
| LVSP (mmHg) | Significantly ↓ | No significant difference | Significantly ↑ | [4] |
| +dp/dt (mmHg/s) | Significantly ↓ | No significant difference | Significantly ↑ | [4] |
| -dp/dt (mmHg/s) | Significantly ↓ | No significant difference | Significantly ↑ | [4] |
| Oxidative Stress | ||||
| SOD Activity | Significantly ↓ | No significant difference | Significantly ↑ | [2][4] |
| CAT Activity | Significantly ↓ | No significant difference | Significantly ↑ | [2] |
| GSH-Px Activity | Significantly ↓ | No significant difference | Significantly ↑ | [2][4] |
| MDA Level | Significantly ↑ | Significantly ↓ | Significantly ↓ | [2][4] |
| Inflammation | ||||
| TNF-α | Significantly ↑ | Significantly ↓ | Significantly ↓ | [2][4] |
| IL-1β | Significantly ↑ | Significantly ↓ | Significantly ↓ | [2][4] |
| IL-6 | Significantly ↑ | Significantly ↓ | Significantly ↓ | [2][4] |
| Myocardial Injury | ||||
| CK-MB | Significantly ↑ | No significant difference | Significantly ↓ | [2] |
| Myocardial Infarct Size | Significantly ↑ | No significant difference | Significantly ↓ | [7] |
Note: Data is presented as change relative to the sham-operated group. "↑" indicates an increase, and "↓" indicates a decrease.
Signaling Pathway
Caption: this compound signaling in myocardial protection.
Experimental Protocol: Myocardial Ischemia-Reperfusion (MI/R) in Rats
-
Animal Model: Male Sprague-Dawley rats are used.
-
Anesthesia: Rats are anesthetized with an intraperitoneal injection of pentobarbital sodium.
-
Surgical Procedure:
-
The rats are intubated and connected to a rodent ventilator.
-
A left thoracotomy is performed to expose the heart.
-
The left anterior descending (LAD) coronary artery is ligated with a suture.
-
Ischemia is confirmed by the paling of the myocardial tissue.
-
After a period of ischemia (e.g., 30 minutes), the ligature is removed to allow for reperfusion (e.g., 120 minutes).[5][6]
-
-
Drug Administration: this compound is administered intravenously or intraperitoneally at specified doses before or during the ischemia-reperfusion period.
-
Outcome Measures: Hemodynamic parameters, infarct size, serum cardiac enzyme levels, and markers of oxidative stress and inflammation are assessed.
Intervertebral Disc Degeneration (IDD)
This compound has shown protective effects in a cell-based model of intervertebral disc degeneration by activating the PI3K/Akt pathway, thereby reducing inflammation, apoptosis, and extracellular matrix degradation in nucleus pulposus cells.[7]
Comparative Data of this compound in LPS-Induced Human Nucleus Pulposus Cells
| Parameter | LPS Group | LPS + KuA (10 µM) | LPS + KuA (20 µM) | LPS + KuA (40 µM) | Reference |
| Cell Viability | Significantly ↓ | Significantly ↑ | Significantly ↑ | Significantly ↑ | [7] |
| Inflammation | |||||
| iNOS Protein Level | Significantly ↑ | Significantly ↓ | Significantly ↓ | Significantly ↓ | [7] |
| COX-2 Protein Level | Significantly ↑ | Significantly ↓ | Significantly ↓ | Significantly ↓ | [7] |
| TNF-α Level | Significantly ↑ | Significantly ↓ | Significantly ↓ | Significantly ↓ | [7] |
| IL-6 Level | Significantly ↑ | Significantly ↓ | Significantly ↓ | Significantly ↓ | [7] |
| IL-10 Level | Significantly ↓ | Significantly ↑ | Significantly ↑ | Significantly ↑ | [7] |
| Apoptosis | |||||
| Apoptotic Cells | Significantly ↑ | Significantly ↓ | Significantly ↓ | Significantly ↓ | [7] |
| Bax/Bcl-2 Ratio | Significantly ↑ | Significantly ↓ | Significantly ↓ | Significantly ↓ | [7] |
| Extracellular Matrix | |||||
| Collagen II | Significantly ↓ | Significantly ↑ | Significantly ↑ | Significantly ↑ | [7] |
| Aggrecan | Significantly ↓ | Significantly ↑ | Significantly ↑ | Significantly ↑ | [7] |
| MMP-3 | Significantly ↑ | Significantly ↓ | Significantly ↓ | Significantly ↓ | [7] |
| MMP-13 | Significantly ↑ | Significantly ↓ | Significantly ↓ | Significantly ↓ | [7] |
Note: Data is presented as change relative to the control group. "↑" indicates an increase, and "↓" indicates a decrease.
Signaling Pathway
Caption: this compound signaling in nucleus pulposus cells.
Experimental Protocol: LPS-Induced Inflammation in Human Nucleus Pulposus Cells (NPCs)
-
Cell Culture: Human NPCs are isolated from patient tissues and cultured in appropriate media.
-
Inflammation Induction: NPCs are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory response.[8]
-
This compound Treatment: Cells are pre-treated with various concentrations of this compound before LPS stimulation.
-
Outcome Measures: Cell viability, levels of inflammatory mediators (e.g., NO, PGE2, TNF-α, IL-6), apoptosis markers (e.g., Bax, Bcl-2), and extracellular matrix components (e.g., Collagen II, Aggrecan, MMPs) are assessed using techniques like MTT assay, ELISA, Western blot, and qPCR.[7]
Parkinson's Disease (PD)
In cellular and animal models of Parkinson's disease, this compound has demonstrated neuroprotective effects by inhibiting apoptosis and enhancing autophagy.[9]
Comparative Data of this compound in a 6-OHDA-Induced PC12 Cell Model of PD
| Parameter | 6-OHDA Group | 6-OHDA + KuA (5 µM) | 6-OHDA + KuA (10 µM) | 6-OHDA + KuA (20 µM) | Reference |
| Cell Viability | Significantly ↓ | Significantly ↑ | Significantly ↑ | Significantly ↑ | |
| Apoptosis | |||||
| Total Apoptotic Cells (%) | 41.54 ± 2.58 | 26.28 ± 1.25 | 28.26 ± 2.49 | 21.90 ± 1.15 | |
| Bax/Bcl-2 Ratio | Significantly ↑ | Significantly ↓ | Significantly ↓ | Significantly ↓ | [9] |
| Oxidative Stress | |||||
| SOD Activity (%) | 64.43 ± 2.98 | 90.17 ± 5.54 | 99.77 ± 6.32 | 112.48 ± 4.87 | [10] |
| MDA Content | Significantly ↑ | Significantly ↓ | Significantly ↓ | Significantly ↓ | [10] |
Note: Data is presented as change relative to the control group. "↑" indicates an increase, and "↓" indicates a decrease.
Experimental Workflow
Caption: Workflow for in vitro PD model experiment.
Experimental Protocol: 6-OHDA-Induced Parkinson's Disease Model in PC12 Cells
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line, are commonly used as a model for dopaminergic neurons.[11]
-
Cell Culture and Differentiation: PC12 cells are cultured and may be differentiated into a neuronal phenotype using nerve growth factor (NGF).
-
Induction of PD Model: The neurotoxin 6-hydroxydopamine (6-OHDA) is added to the cell culture medium (e.g., 100 µM for 24 hours) to induce selective damage to dopaminergic neurons, mimicking Parkinson's disease pathology.[11][12]
-
This compound Treatment: Cells are pre-treated with this compound for a specific duration before the addition of 6-OHDA.
-
Outcome Measures: Cell viability is assessed using the MTT assay. Apoptosis is measured by flow cytometry (e.g., Annexin V/PI staining). Markers of oxidative stress, such as SOD activity and MDA levels, are also quantified.
Comparison with Other Alternatives
While direct comparative studies are lacking, the following tables provide a qualitative comparison of this compound with other agents investigated for the same conditions.
Myocardial Ischemia-Reperfusion Injury
| Therapeutic Agent | Mechanism of Action | Key Findings in Preclinical Models |
| This compound | Activates Akt/GSK-3β pathway, anti-inflammatory, antioxidant | Reduces infarct size, improves cardiac function, decreases oxidative stress and inflammation markers. |
| Metoprolol (β-blocker) | Reduces myocardial oxygen demand, anti-arrhythmic | Reduces infarct size and improves cardiac function. |
| Statins | HMG-CoA reductase inhibitors, pleiotropic effects (anti-inflammatory, antioxidant) | Reduce infarct size and improve endothelial function. |
| Remote Ischemic Preconditioning (RIPC) | Activates endogenous protective pathways | Reduces infarct size and protects against reperfusion injury. |
Intervertebral Disc Degeneration
| Therapeutic Agent | Mechanism of Action | Key Findings in Preclinical Models |
| This compound | Activates PI3K/Akt pathway, anti-inflammatory, anti-apoptotic | Reduces inflammation, apoptosis, and ECM degradation in nucleus pulposus cells. |
| Celecoxib (COX-2 Inhibitor) | Selective inhibition of COX-2, anti-inflammatory | Reduces inflammation and pain-related behavior. |
| Growth Factors (e.g., TGF-β, GDF-5) | Promote extracellular matrix synthesis | Stimulate matrix production by nucleus pulposus cells. |
| Mesenchymal Stem Cells (MSCs) | Regenerative and anti-inflammatory properties | Can differentiate into nucleus pulposus-like cells and modulate the local inflammatory environment. |
Parkinson's Disease
| Therapeutic Agent | Mechanism of Action | Key Findings in Preclinical Models |
| This compound | Anti-apoptotic, pro-autophagic, antioxidant | Protects dopaminergic neurons from neurotoxin-induced cell death. |
| Levodopa (L-DOPA) | Precursor to dopamine | Symptomatic relief by replenishing dopamine levels. |
| Pramipexole (Dopamine Agonist) | Directly stimulates dopamine receptors | Provides symptomatic relief. |
| Selegiline (MAO-B Inhibitor) | Inhibits the breakdown of dopamine | May have neuroprotective effects in some models. |
Conclusion
This compound demonstrates promising therapeutic potential across multiple disease models, primarily through its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and apoptosis. The quantitative data presented in this guide highlights its efficacy in protecting tissues and cells from damage. While further research, including direct comparative studies and clinical trials, is necessary to fully validate its therapeutic utility, this compound represents a compelling candidate for the development of novel treatments for cardiovascular, degenerative, and neurodegenerative diseases.
References
- 1. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myocardial ischemia/reperfusion [bio-protocol.org]
- 3. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound activates Akt/GSK-3β signaling pathway to inhibit oxidative stress and relieve myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound activates Akt/GSK-3β signaling pathway to inhibit oxidative stress and relieve myocardial ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. This compound attenuates lipopolysaccharide-induced apoptosis, extracellular matrix degradation, and inflammation in nucleus pulposus cells by activating the P13K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inflammation Induces Irreversible Biophysical Changes in Isolated Nucleus Pulposus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effects of this compound on neurotoxin-induced Parkinson's model through apoptosis inhibition and autophagy enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective effects of this compound on 6-OHDA-induced Parkinson's model through apoptosis and iron accumulation inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
Kukoamine A Versus its Analogs: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological efficacy of Kukoamine A (KuA), a naturally occurring spermine alkaloid, and its analogs. The primary focus of this comparison is on its well-studied natural isomer, Kukoamine B (KuB), due to the extensive available data. Information on synthetic analogs is included where available, though research in this area is less comprehensive. This document summarizes quantitative data, details experimental protocols, and visualizes relevant biological pathways to offer a clear perspective on their relative performance.
Quantitative Efficacy Comparison
The relative efficacy of this compound and its analogs has been evaluated across various biological activities, with significant data available for its antioxidant and cytoprotective effects.
Antioxidant Activity
A key area of investigation for Kukoamines is their capacity to scavenge free radicals and reduce oxidative stress. Comparative studies have demonstrated that Kukoamine B generally exhibits superior antioxidant activity to this compound.
Table 1: Comparison of Antioxidant Activity of this compound and Kukoamine B
| Assay | This compound (IC50) | Kukoamine B (IC50) | Reference |
| PTIO•-scavenging (pH 7.4) | Higher IC50 | Lower IC50 | [1][2][3] |
| Cu2+-reducing | Higher IC50 | Lower IC50 | [1][2][3] |
| DPPH•-scavenging | Higher IC50 | Lower IC50 | [1][2][3] |
| •O2−-scavenging | Higher IC50 | Lower IC50 | [1][2][3] |
| •OH-scavenging | Higher IC50 | Lower IC50 | [1][2][3] |
Note: A lower IC50 value indicates greater potency.
Cytoprotective Effects
The cytoprotective capabilities of this compound and B have been assessed in models of oxidative damage. In Fenton-damaged bone marrow-derived mesenchymal stem cells (bmMSCs), both isomers demonstrated a concentration-dependent increase in cell viability. However, Kukoamine B was found to be more effective.[1][2][3]
Table 2: Cytoprotective Effects of this compound and Kukoamine B on Fenton-Damaged bmMSCs
| Compound | Concentration Range | Observation | Reference |
| This compound | 56.5–188.4 μM | Concentration-dependent increase in cell viability | [1][2] |
| Kukoamine B | 56.5–188.4 μM | Higher percentage of cell viability compared to this compound | [1][2] |
Enzyme Inhibition
This compound has been identified as a potent and selective inhibitor of trypanothione reductase (TR), an enzyme crucial for the survival of certain parasites. A synthetic analog, N1,N8-bis(dihydrocaffeoyl)spermidine, also showed inhibitory activity, albeit with a different inhibition profile.
Table 3: Inhibition of Trypanothione Reductase by this compound and a Synthetic Analog
| Compound | Inhibition Constant (Ki) | Type of Inhibition | Reference |
| This compound | 1.8 μM | Mixed | [4] |
| N1,N8-bis(dihydrocaffeoyl)spermidine | 7.5 μM | Competitive | [4] |
Receptor Agonism
Recent studies have identified this compound and B as agonists for the μ-opioid receptor (μOR). This compound acts as a full agonist, while Kukoamine B is a partial agonist.
Table 4: Agonistic Activity of this compound and Kukoamine B on the μ-Opioid Receptor
| Compound | Activity | EC50 | Reference |
| This compound | Full Agonist | 5.6 µM | [5] |
| Kukoamine B | Partial Agonist | 8.7 µM | [5] |
Signaling Pathways
This compound has been shown to exert its therapeutic effects through the modulation of several key signaling pathways, primarily related to anti-inflammatory and anti-apoptotic responses.
Caption: this compound Signaling Pathways.
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Antioxidant Assays (DPPH•, •O2−, •OH Scavenging)
-
Principle: These assays spectrophotometrically measure the ability of the test compound to scavenge specific free radicals.
-
Protocol:
-
A solution of the free radical (e.g., DPPH•) is prepared to a specific absorbance.
-
Various concentrations of this compound or its analogs are added to the radical solution.
-
The mixture is incubated at room temperature in the dark for a specified time.
-
The decrease in absorbance is measured using a spectrophotometer at a specific wavelength.
-
The scavenging activity is calculated as a percentage of the radical reduction.
-
The IC50 value is determined from the dose-response curve.[1][2][3]
-
Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Protocol:
-
Cells (e.g., bmMSCs) are seeded in a 96-well plate and cultured.
-
Oxidative stress is induced using a Fenton reagent (FeSO4 and H2O2).
-
Cells are then treated with various concentrations of this compound or its analogs for 24 hours.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control.[1][2]
-
Trypanothione Reductase (TR) Inhibition Assay
-
Principle: This assay measures the inhibition of TR activity by monitoring the NADPH-dependent reduction of the substrate, trypanothione disulfide.
-
Protocol:
-
The reaction mixture contains buffer, NADPH, trypanothione disulfide, and the enzyme, trypanothione reductase.
-
Various concentrations of the inhibitor (this compound or analogs) are added to the mixture.
-
The reaction is initiated by the addition of the enzyme.
-
The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.
-
The inhibition constants (Ki) are determined by analyzing the reaction rates at different substrate and inhibitor concentrations using methods such as Lineweaver-Burk plots.[4]
-
Caption: General Experimental Workflow.
References
- 1. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidant and Cytoprotective Effects of Kukoamines A and B: Comparison and Positional Isomeric Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound and other hydrophobic acylpolyamines: potent and selective inhibitors of Crithidia fasciculata trypanothione reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and quantification of this compound and kukoamine B as novel μ-opioid receptor agonists in potato and other solanaceous plants - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Kukoamine A
For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for handling Kukoamine A, including operational and disposal plans, to foster a secure research environment.
Health and Safety Data
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to treat it with a degree of caution as a biologically active compound. A Safety Data Sheet (SDS) from Cayman Chemical indicates a low hazard level.[1] However, general good laboratory practices should always be observed.
| Hazard Category | NFPA Rating | HMIS Rating | Notes |
| Health | 0 | 0 | Not considered a health hazard.[1] |
| Fire | 0 | 0 | Not considered a fire hazard.[1] |
| Reactivity | 0 | 0 | Stable.[1] |
| Special | - | - | No special hazards indicated. |
NFPA: National Fire Protection Association; HMIS: Hazardous Materials Identification System. Ratings scale from 0 (minimal hazard) to 4 (severe hazard).
Personal Protective Equipment (PPE)
A standard level of personal protective equipment should be worn to minimize exposure when handling this compound.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex gloves | To prevent skin contact.[2][3] |
| Eye Protection | Safety glasses or goggles | To protect eyes from splashes.[3][4] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory | Not generally required | A dust mask may be used if handling large quantities of the solid form to avoid inhalation.[5] |
Operational Plan for Handling this compound
This section outlines a step-by-step process for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any damage or leaks.
-
Verify that the label matches the order information.
-
Log the compound into your chemical inventory system.
2. Storage:
-
Store this compound in a tightly sealed container.
-
Recommended storage temperature is -20°C for long-term stability.[6][7]
-
Keep in a cool, dry, and well-ventilated area away from strong oxidizing agents.[8]
3. Preparation of Solutions:
-
Handle the solid compound in a well-ventilated area. A chemical fume hood is recommended if there is a risk of generating dust.
-
This compound is soluble in DMF, DMSO, and Ethanol at approximately 30 mg/mL, and in PBS (pH 7.2) at about 10 mg/mL.[6][9]
-
When dissolving, add the solvent to the solid slowly to avoid splashing.
4. Use in Experiments:
-
Always wear the recommended PPE.
-
Avoid direct contact with the skin, eyes, and clothing.[9]
5. Accidental Spills:
-
For small spills, mechanically pick up the solid material.[1]
-
For liquid spills, absorb with an inert material (e.g., sand, earth) and place in a sealed container for disposal.[8]
-
Ensure the area is cleaned and well-ventilated.
6. Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter sewers or surface water.[1]
First Aid Measures
In the event of exposure, follow these first aid guidelines.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If symptoms persist, consult a doctor.[1] |
| Skin Contact | Generally does not cause skin irritation. Wash with soap and water.[1][8] |
| Eye Contact | Rinse opened eyes for several minutes under running water.[1][8] |
| Ingestion | If symptoms persist, consult a doctor.[1] |
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. mytrainingbc.ca [mytrainingbc.ca]
- 3. EPI Phytosanitaire - choisissez le bon équipement de protection [medicom-eu.com]
- 4. Personal Protective Equipment For Mining – PPE Product Guide | MSHA University [mshau.com]
- 5. gerpac.eu [gerpac.eu]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
